4-chloro-N-hydroxybenzenecarboximidoyl chloride
Description
BenchChem offers high-quality 4-chloro-N-hydroxybenzenecarboximidoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-hydroxybenzenecarboximidoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1Z)-4-chloro-N-hydroxybenzenecarboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H/b10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBNMRDGFBFKLT-YFHOEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428491 | |
| Record name | 4-Chloro-N-hydroxybenzene-1-carboximidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74903-80-3, 28123-63-9, 105755-37-1 | |
| Record name | [C(Z)]-4-Chloro-N-hydroxybenzenecarboximidoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74903-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-hydroxybenzene-1-carboximidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-N-hydroxybenzene-1-carbonimidoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 28123-63-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties & Synthetic Utility of 4-Chloro-N-hydroxybenzenecarboximidoyl Chloride
Executive Summary
4-Chloro-N-hydroxybenzenecarboximidoyl chloride (CAS: 28123-63-9) is a specialized organochloride intermediate primarily utilized in medicinal chemistry and materials science. It serves as a stable precursor to 4-chlorobenzonitrile oxide , a reactive 1,3-dipole used in [3+2] cycloadditions (click chemistry) to synthesize isoxazole and isoxazoline heterocycles. These scaffolds are critical pharmacophores in antibiotics, anticancer agents, and non-steroidal anti-inflammatory drugs (NSAIDs).
This guide provides a rigorous analysis of its physicochemical properties, synthesis, and handling, distinguishing it from the commonly confused 4-chlorobenzoyl chloride.
Part 1: Chemical Identity & Structural Analysis
Crucial Distinction: Researchers often confuse this compound with 4-chlorobenzoyl chloride (CAS 122-01-0).
-
Target Compound: Contains a hydroximoyl chloride functional group (-C(Cl)=N-OH).[1]
-
Confused Analog: Contains a acyl chloride functional group (-C(=O)Cl).
Identity Matrix:
| Parameter | Data |
| IUPAC Name | (Z)-4-chloro-N-hydroxybenzenecarboximidoyl chloride |
| Common Synonyms | 4-Chlorobenzohydroximoyl chloride; p-Chlorobenzohydroximoyl chloride |
| CAS Registry Number | 28123-63-9 |
| Molecular Formula | C₇H₅Cl₂NO |
| Molecular Weight | 190.03 g/mol |
| SMILES | ClC1=CC=C(C(Cl)=NO)C=C1 |
| InChI Key | JPBNMRDGFBFKLT-UHFFFAOYSA-N |
Structural Insight: The molecule features a 4-chlorophenyl ring conjugated to a hydroximoyl chloride moiety. The electron-withdrawing nature of the para-chloro substituent stabilizes the aromatic system but increases the electrophilicity of the imidoyl carbon, facilitating the base-mediated elimination of HCl to form the nitrile oxide.
Part 2: Physical Properties Matrix
The following data consolidates experimental values and high-confidence predictive models for laboratory handling.
| Property | Value / Description | Context & Causality |
| Physical State | Crystalline Solid | Forms needles or prisms upon recrystallization from hexane/ether. |
| Color | White to Pale Yellow | Yellowing indicates oxidation or trace nitrile oxide formation. |
| Melting Point | 87 – 88 °C | Sharp melting point indicates high purity. Lower ranges (e.g., 80-85°C) suggest hydrolysis to the amide or oxime contamination. |
| Boiling Point | ~316 °C (Predicted) | Do not boil. Decomposes thermally to release HCl and potentially dimerize to furoxans. |
| Solubility (Organic) | High | Soluble in DCM, EtOAc, Et₂O, THF, and DMF. |
| Solubility (Aqueous) | Negligible | Hydrophobic aromatic ring prevents water solubility. |
| pKa | ~10.6 (Predicted) | The oxime -OH is weakly acidic, allowing deprotonation by bases (Et₃N, Na₂CO₃) to trigger nitrile oxide formation. |
| Density | 1.4 ± 0.1 g/cm³ | Denser than water due to heavy chlorine atoms. |
Part 3: Synthetic Protocols & Experimental Logic
Synthesis Workflow (Self-Validating)
The most reliable synthesis converts 4-chlorobenzaldehyde to its oxime, followed by chlorination using N-Chlorosuccinimide (NCS). NCS is preferred over chlorine gas (
Reaction Scheme:
-
Condensation: Aldehyde + Hydroxylamine → Oxime
-
Chlorination: Oxime + NCS → Hydroximoyl Chloride
Figure 1: Two-step synthesis pathway from commercially available aldehyde precursors.
Detailed Protocol: Step 2 (Chlorination)[2]
-
Reagents: 4-Chlorobenzaldehyde oxime (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), DMF (0.5 M concentration).
-
Procedure:
-
Dissolve oxime in DMF at room temperature.
-
Add 20% of the NCS. Wait for an exotherm or color change (initiation). Note: If no reaction occurs after 10 min, add a catalytic amount of HCl gas or heat to 40°C.
-
Once initiated, add remaining NCS slowly to maintain temperature < 45°C.
-
Stir for 1 hour. Pour into ice water (5x volume).
-
Extract with Ether/EtOAc. Wash organic layer with water (to remove DMF) and brine.
-
Dry over
and concentrate.
-
-
Validation (QC):
-
TLC: Product is less polar than the oxime (higher
in Hexane/EtOAc). -
NMR: Disappearance of the oxime CH proton (~8.1 ppm) and absence of succinimide peaks.
-
Application: In Situ Nitrile Oxide Generation
This compound is rarely the final product; it is a storage form of the nitrile oxide.
Mechanism: Treatment with a mild base (Triethylamine) eliminates HCl, generating the 1,3-dipole in situ to avoid dimerization (furoxan formation).
Figure 2: Reactivity profile showing the generation of the active nitrile oxide species and its subsequent cycloaddition.
Part 4: Handling & Stability (Safety)
-
Corrosivity: As an imidoyl chloride, it hydrolyzes slowly in moist air to release HCl. It is a skin and eye irritant.[3]
-
Thermal Stability: Stable at room temperature if dry. Store at 2–8°C.
-
Incompatibility:
-
Strong Bases: Cause rapid polymerization or dimerization.
-
Water/Alcohols: Slow hydrolysis to the hydroxamic acid or ester.
-
-
PPE: Gloves (Nitrile), Safety Goggles, Fume Hood (due to potential HCl release).
References
-
Liu, K.C., et al. (1980).[4] Synthesis of Hydroximoyl Chlorides via NCS Chlorination. Journal of Organic Chemistry, 45, 3916-3918.[4] (Standard protocol reference).
-
ChemSrc. (2025). 4-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE Melting Point and Density Data. Retrieved from [Link]
-
PubChem. (2025).[5][6][7] Compound Summary: 4-chloro-N-hydroxybenzenecarboximidoyl chloride.[8] National Library of Medicine. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. N-Hydroxybenzenecarboximidoyl chloride CAS#: 698-16-8 [amp.chemicalbook.com]
- 5. PubChemLite - 4-chloro-n-hydroxybenzene-1-carbonimidoyl chloride (C7H5Cl2NO) [pubchemlite.lcsb.uni.lu]
- 6. (E)-N-Hydroxybenzimidoyl chloride | C7H6ClNO | CID 2756315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-氯苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE | CAS#:28123-63-9 | Chemsrc [chemsrc.com]
4-Chloro-N-hydroxybenzenecarboximidoyl Chloride: Physicochemical Profiling, Synthesis, and[3+2] Cycloaddition Workflows
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, the efficient construction of heterocyclic scaffolds is paramount. 4-Chloro-N-hydroxybenzenecarboximidoyl chloride serves as a highly versatile, bench-stable precursor for the generation of 4-chlorobenzonitrile oxide. This transient 1,3-dipole is a critical intermediate for synthesizing isoxazoles, isoxazolines, and 1,2,5-oxadiazoles via [3+2] cycloaddition reactions.
This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic causality behind its reactivity, and self-validating experimental protocols for both its synthesis and downstream applications in drug discovery.
Physicochemical Data & Molecular Identity
Before deploying any reagent in complex synthetic pathways, establishing its physical and chemical baseline is required to ensure reproducibility and safety. The quantitative data for 4-chloro-N-hydroxybenzenecarboximidoyl chloride is summarized below, cross-referenced against authoritative chemical databases [1][4].
| Property | Value |
| Chemical Name | 4-Chloro-N-hydroxybenzenecarboximidoyl chloride |
| CAS Number | 28123-63-9 |
| Molecular Weight | 190.03 g/mol |
| Molecular Formula | C |
| Melting Point | 87–88 ºC |
| Exact Mass | 190.03 Da |
| Appearance | White amorphous solid |
Mechanistic Chemistry: The Causality of Reactivity
The strategic value of 4-chloro-N-hydroxybenzenecarboximidoyl chloride lies in its role as a masked nitrile oxide. Directly oxidizing oximes to nitrile oxides often requires harsh, incompatible conditions. By converting the oxime to an imidoyl chloride, chemists create a stable intermediate that can be activated on demand under exceptionally mild basic conditions.
The Dehydrohalogenation Pathway
When treated with a base (such as triethylamine or sodium bicarbonate), the hydroxyl proton of the imidoyl chloride is abstracted. This initiates a rapid elimination of the chloride ion (dehydrohalogenation), generating 4-chlorobenzonitrile oxide .
Why is this important? Nitrile oxides are highly reactive and prone to dimerization (forming furoxans) if not immediately trapped. By generating the dipole in situ in the presence of a dipolarophile (an alkyne or alkene), the system undergoes a concerted, stereospecific [3+2] cycloaddition. This reaction is the cornerstone for synthesizing bioactive isoxazole derivatives, which have demonstrated potent 1 [2] and efficacy as2 [3].
Workflow from oxime to isoxazole via imidoyl chloride and nitrile oxide intermediates.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific analytical markers to verify success before proceeding.
Protocol A: Synthesis of 4-Chloro-N-hydroxybenzenecarboximidoyl Chloride
Objective: Controlled chlorination of 4-chlorobenzaldoxime.
-
Initiation: Dissolve 4-chlorobenzaldoxime (1.0 eq, typically 3.00 mmol) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.
-
Causality: Anhydrous conditions are critical. Moisture can lead to the competitive hydrolysis of the highly reactive imidoyl chloride intermediate back to the corresponding carboxylic acid.
-
-
Reagent Addition: Cool the reaction to 0 °C. Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise.
-
Causality: NCS is utilized instead of chlorine gas because it provides a controlled, mild source of electrophilic chlorine (Cl
). This prevents over-chlorination of the aromatic ring.
-
-
Propagation: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent. The reaction is complete when the UV-active starting material spot is fully consumed.
-
Workup: Quench the reaction with ice water to precipitate the product. Extract with ethyl acetate, wash extensively with brine to remove residual DMF, dry over anhydrous Na
SO , and concentrate in vacuo to yield a white amorphous solid [2]. -
Analytical Validation: Confirm the structure via
H NMR. The critical self-validating marker is the disappearance of the characteristic oxime proton (CH=N-OH, typically ~8.1 ppm) while retaining the broad N-OH proton signal (~10–11 ppm).
Protocol B: In Situ Generation and [3+2] Cycloaddition
Objective: Trap the transient nitrile oxide to form an isoxazole ring.
-
Preparation: Dissolve 4-chloro-N-hydroxybenzenecarboximidoyl chloride (1.0 eq) and the target dipolarophile (e.g., a terminal alkyne, 1.2 eq) in a suitable solvent such as isopropyl alcohol or THF.
-
Dipole Generation: Add a base such as sodium bicarbonate (NaHCO
) or triethylamine (Et N) (1.2–1.5 eq).-
Causality: The base neutralizes the HCl byproduct generated during dehydrohalogenation, driving the equilibrium toward the formation of the 1,3-dipole.
-
-
Cycloaddition: Heat the mixture to 85 °C (if using NaHCO
in isopropanol) or stir at room temperature (if using Et N in THF) for 12–24 hours [3]. The nitrile oxide will undergo a concerted cycloaddition with the pi-system of the dipolarophile. -
Validation & Isolation: Monitor the reaction via LC-MS. The appearance of the target mass (Precursor Mass + Dipolarophile Mass - HCl) validates the cycloaddition. Purify the resulting isoxazole via flash column chromatography.
Downstream Applications in Drug Discovery
The isoxazole and 1,2,5-oxadiazole scaffolds generated from this imidoyl chloride are privileged structures in pharmacology. Because the cycloaddition is highly modular, researchers can rapidly generate vast libraries of derivatives by simply altering the dipolarophile.
Downstream applications of 4-chloro-N-hydroxybenzenecarboximidoyl chloride in drug discovery.
References
-
Chemsrc. "4-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE | CAS#:28123-63-9". Chemsrc Database. Available at:[Link]
-
National Institutes of Health (NIH) PMC. "Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles". PMC. Available at:[Link]
- Google Patents. "EP2365751A1 - Isoxazole derivatives for use as fungicides". European Patent Office.
Sources
The Solubility of 4-Chlorobenzohydroximoyl Chloride in Organic Solvents: A Technical Guide for Researchers
An In-depth Exploration for Scientists and Drug Development Professionals
Introduction: The Significance of 4-Chlorobenzohydroximoyl Chloride and Its Solubility
4-Chlorobenzohydroximoyl chloride, a member of the hydroximoyl chloride family, is a versatile synthetic intermediate in organic chemistry. Its utility stems from the reactive hydroximoyl chloride functional group, which can participate in a variety of chemical transformations, including cycloaddition reactions to form heterocyclic compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules.
The solubility of 4-chlorobenzohydroximoyl chloride in organic solvents is a critical physicochemical parameter that governs its handling, reactivity, and purification. A thorough understanding of its solubility behavior is paramount for designing efficient synthetic routes, developing robust purification protocols, and ensuring safe laboratory practices. This technical guide provides a comprehensive overview of the solubility of 4-chlorobenzohydroximoyl chloride, integrating theoretical principles with practical considerations for researchers in the field.
Theoretical Principles of Solubility: A Molecular Perspective
The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between the solute (4-chlorobenzohydroximoyl chloride) and the solvent molecules. The solubility of a compound is favored when the solute-solvent interactions are comparable to or stronger than the solute-solute and solvent-solvent interactions.
Molecular Structure and Polarity of 4-Chlorobenzohydroximoyl Chloride:
4-Chlorobenzohydroximoyl chloride possesses a moderately polar structure. The key functional groups contributing to its polarity are:
-
The Hydroximoyl Chloride Group (-C(Cl)=NOH): The presence of nitrogen, oxygen, and chlorine atoms introduces significant polarity due to differences in electronegativity. The hydroxyl group (-OH) is capable of acting as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.
-
The Chlorophenyl Group (C₆H₄Cl): The chlorine atom attached to the benzene ring is electron-withdrawing, contributing to the overall polarity of the molecule.
Impact of Solvent Properties on Solubility:
The solubility of 4-chlorobenzohydroximoyl chloride in a given organic solvent is dictated by the solvent's properties:
-
Polarity: Polar solvents, which have a significant dipole moment, are more likely to dissolve polar solutes like 4-chlorobenzohydroximoyl chloride. The interactions between the permanent dipoles of the solvent and the solute can overcome the solute-solute intermolecular forces.
-
Hydrogen Bonding Capability: Solvents that can engage in hydrogen bonding (protic solvents like alcohols or aprotic solvents with hydrogen bond accepting capabilities like ethers and ketones) are expected to be good solvents for this compound. The hydroxyl group of the hydroximoyl chloride can form strong hydrogen bonds with these solvents.
-
Dielectric Constant: A solvent with a higher dielectric constant is more effective at separating charged species and solvating polar molecules.
Based on these principles, it can be inferred that 4-chlorobenzohydroximoyl chloride will exhibit higher solubility in polar organic solvents, particularly those that can participate in hydrogen bonding. Conversely, its solubility in nonpolar solvents, such as hydrocarbons, is expected to be limited.
Qualitative Solubility of 4-Chlorobenzohydroximoyl Chloride
| Organic Solvent | Chemical Class | Polarity | Hydrogen Bonding | Inferred Qualitative Solubility of 4-Chlorobenzohydroximoyl Chloride |
| N,N-Dimethylformamide (DMF) | Amide | High | Acceptor | Soluble[1] |
| Methanol | Alcohol | High | Donor & Acceptor | Likely Soluble |
| Dioxane | Ether | Moderate | Acceptor | Likely Soluble |
| Tetrahydrofuran (THF) | Ether | Moderate | Acceptor | Likely Soluble |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Moderate | Weak Acceptor | Moderately Soluble |
| Toluene | Aromatic Hydrocarbon | Low | None | Sparingly Soluble to Insoluble |
| Hexane | Aliphatic Hydrocarbon | Very Low | None | Insoluble |
Note: This table provides inferred qualitative solubility based on general chemical principles and solvents used in the synthesis of related compounds. Experimental verification is crucial for specific applications.
Experimental Determination of Solubility: A Step-by-Step Protocol
For researchers requiring precise solubility data, experimental determination is essential. The following is a generalized protocol for determining the equilibrium solubility of 4-chlorobenzohydroximoyl chloride in an organic solvent.
Materials:
-
4-Chlorobenzohydroximoyl chloride (high purity)
-
Selected organic solvent (anhydrous, high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-chlorobenzohydroximoyl chloride to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solid) using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilute the filtered sample with a known volume of the same organic solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 4-chlorobenzohydroximoyl chloride.
-
Prepare a calibration curve using standard solutions of known concentrations of 4-chlorobenzohydroximoyl chloride in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This value represents the equilibrium solubility of 4-chlorobenzohydroximoyl chloride in the chosen solvent at the specified temperature.
-
Experimental Workflow for Solubility Determination
Caption: A workflow diagram illustrating the key steps for the experimental determination of solubility.
Reactivity and Stability Considerations
Hydroximoyl chlorides are reactive compounds and can undergo decomposition or react with certain solvents. It is crucial to consider these potential reactions when selecting a solvent for solubility studies or for use in a chemical reaction.
-
Reaction with Protic Solvents: In the presence of protic solvents like alcohols or water, and particularly with added base, hydroximoyl chlorides can be converted to other functional groups. While generally stable in neutral alcohols for a period, prolonged storage or heating can lead to reactions.
-
Reaction with Nucleophilic Solvents: Solvents with nucleophilic character, such as amines (e.g., triethylamine, often used as a base), can react with hydroximoyl chlorides.
-
Thermal Stability: The thermal stability of 4-chlorobenzohydroximoyl chloride in different solvents should be considered, especially if solubility at elevated temperatures is of interest. Decomposition can lead to inaccurate solubility measurements.
It is recommended to use freshly prepared solutions and to conduct stability studies if the solutions are to be stored for an extended period.
Safety and Handling of 4-Chlorobenzohydroximoyl Chloride
As with all chemicals, proper safety precautions must be observed when handling 4-chlorobenzohydroximoyl chloride.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed.
Consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of 4-chlorobenzohydroximoyl chloride in organic solvents. While specific quantitative data remains limited, a strong understanding of the underlying theoretical principles of solubility, combined with qualitative information from synthetic literature, allows for informed solvent selection. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data tailored to their specific needs. By carefully considering the principles and practicalities outlined in this guide, scientists and drug development professionals can effectively and safely utilize 4-chlorobenzohydroximoyl chloride in their research endeavors.
References
-
PubChem. 4-Fluoro-N-hydroxybenzimidoyl chloride. National Center for Biotechnology Information. [Link][2]
-
The Journal of Organic Chemistry. A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxone system. ACS Publications. [Link][1]
-
LOCKSS. ON THE REACTIVITY OF HYDROXIMOYL CHLORIDES PREPARATION OF 2-ARYL IMIDAZOLINES. [Link][3]
-
Journal of the Chemical Society, Perkin Transactions 1. Free radical reactions to generate alkenes and/or ionic reactions to generate hydroximoyl chlorides when β-nitrostyrenes react with triethylaluminium or diethylaluminium chloride. RSC Publishing. [Link][4]
-
ChemTalk. A Deep Dive into Common Organic Solvents. [Link][5]
-
University of Calgary. Solubility of Organic Compounds. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Fluoro-N-hydroxybenzimidoyl chloride | C7H5ClFNO | CID 5706360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. Free radical reactions to generate alkenes and/or ionic reactions to generate hydroximoyl chlorides when β-nitrostyrenes react with triethylaluminium or diethylaluminium chloride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
Technical Guide: 4-Chlorobenzohydroximoyl Chloride as a Nitrile Oxide Precursor
Abstract
This technical guide provides a comprehensive analysis of 4-chlorobenzohydroximoyl chloride (CAS: 14437-20-8) as a critical intermediate in heterocyclic synthesis. Unlike the transient and unstable 4-chlorobenzonitrile oxide, this hydroximoyl chloride derivative serves as a stable, isolable precursor that can be stored and activated in situ. This document details the optimized synthesis of the precursor, the mechanistic principles of its activation, and the controlled generation of isoxazole scaffolds via 1,3-dipolar cycloaddition, while addressing the critical challenge of dimerization (furoxan formation).
Introduction: The Strategic Role of Hydroximoyl Chlorides
In medicinal chemistry, the isoxazole scaffold is a privileged structure found in numerous bioactive compounds, including COX-2 inhibitors (e.g., Valdecoxib) and beta-lactamase inhibitors. The most direct route to these heterocycles is the 1,3-dipolar cycloaddition of a nitrile oxide to an alkene or alkyne.
However, aromatic nitrile oxides, such as 4-chlorobenzonitrile oxide , are highly reactive and prone to rapid dimerization. Direct isolation is often impossible or hazardous. 4-chlorobenzohydroximoyl chloride solves this by acting as a "masked" dipole. It allows researchers to control the concentration of the active nitrile oxide species through the slow addition of a base, thereby favoring the desired cross-cycloaddition over the competing homodimerization.
Mechanistic Foundations
The utility of 4-chlorobenzohydroximoyl chloride relies on a base-mediated dehydrohalogenation .[1]
-
Activation: A weak base (e.g., Triethylamine) abstracts the acidic proton from the oxime hydroxyl group.
-
Elimination: The chloride ion is eliminated, generating the 1,3-dipole (nitrile oxide) in situ.
-
Cycloaddition: The nitrile oxide reacts with a dipolarophile (alkyne/alkene) in a concerted [3+2] manner.[2]
Critical Failure Mode: Dimerization
If the concentration of the generated nitrile oxide is too high, or if the dipolarophile is unreactive, two molecules of the nitrile oxide will react head-to-head to form 3,4-bis(4-chlorophenyl)furoxan . This is an irreversible thermodynamic sink.
Diagram 1: Activation and Reaction Pathways
Caption: The activation pathway of 4-chlorobenzohydroximoyl chloride. Control of the central nitrile oxide node is critical to avoiding the red dimerization path.
Experimental Protocol: Synthesis of the Precursor
Objective: Synthesis of 4-chlorobenzohydroximoyl chloride from 4-chlorobenzaldehyde oxime.
Reagents & Materials[1][3][4][5][6]
-
Substrate: 4-Chlorobenzaldehyde oxime (1.0 equiv)
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.1 equiv)[1]
-
Solvent: DMF (Dimethylformamide) - Anhydrous
-
Quench: Ice-water
-
Extraction: Diethyl ether or Ethyl acetate
Step-by-Step Methodology
-
Preparation: Dissolve 4-chlorobenzaldehyde oxime (e.g., 10 mmol) in DMF (20 mL) in a round-bottom flask.
-
Initiation: Cool the solution to 0–5 °C using an ice bath. This controls the exothermicity of the chlorination.
-
Addition: Add NCS (11 mmol) portion-wise over 15 minutes.
-
Expert Insight: Do not add NCS all at once. A high local concentration of radical species can lead to over-chlorination or ring chlorination.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (typically 20% EtOAc/Hexane). The product usually moves slightly faster or has a distinct UV activity compared to the oxime.
-
Work-up: Pour the reaction mixture into 100 mL of ice-water. The hydroximoyl chloride is lipophilic and will often precipitate or oil out.
-
Extraction: Extract with diethyl ether (3 x 30 mL). Wash the combined organics with water (to remove DMF) and brine.
-
Purification: Dry over MgSO₄ and concentrate. Recrystallize from hexane/chloroform if necessary.
-
Note: Hydroximoyl chlorides are skin irritants. Handle with gloves.
-
Application: In Situ Generation and Cycloaddition
Objective: Synthesis of a 3,5-disubstituted isoxazole using the isolated precursor.
The "Slow Addition" Rule
To maximize yield, the concentration of the free nitrile oxide must be kept low relative to the dipolarophile. This is achieved by slowly adding the base to a mixture of the precursor and the alkyne.[1]
Protocol
-
Setup: In a reaction vessel, dissolve 4-chlorobenzohydroximoyl chloride (1.0 equiv) and the terminal alkyne (1.2 equiv) in DCM or Toluene.
-
Base Preparation: Prepare a dilute solution of Triethylamine (Et₃N) (1.2 equiv) in the same solvent.
-
Execution: Add the Et₃N solution dropwise to the reaction mixture over 1–2 hours using a syringe pump or addition funnel.
-
Reasoning: Instant addition of base generates a "burst" of nitrile oxide, favoring furoxan formation (2nd order kinetics) over isoxazole formation (1st order in dipole).
-
-
Completion: Stir for an additional 2–12 hours at room temperature.
-
Isolation: Wash with dilute HCl (to remove excess amine), then water. Evaporate solvent and purify via column chromatography.[1]
Data Summary: Solvent Effects on Dimerization
The choice of solvent influences the stability of the dipole and the rate of dimerization.
| Solvent | Polarity | Dimerization Risk | Recommended For |
| DCM | Moderate | Low | General synthesis |
| Toluene | Low | Moderate | High-temp reactions |
| DMF | High | High | Difficult substrates |
| Water/tBuOH | High | Low (Micellar effect) | "On-water" chemistry |
Troubleshooting & Quality Control
Identifying the Dimer (Furoxan)
If your yield is low, check for the dimer.
-
Appearance: Often a high-melting crystalline solid.
-
NMR Signature: The dimer is symmetric (or pseudo-symmetric). In 1H NMR, you will see only the aromatic signals of the 4-chlorophenyl group, but integrated for a dimer.
-
Mass Spec: M+ peak will be exactly double the nitrile oxide mass (minus losses).
Stability of the Precursor
4-chlorobenzohydroximoyl chloride is relatively stable but can degrade if exposed to moisture (hydrolysis back to hydroxamic acid) or heat. Store in a desiccator at 4 °C.
Diagram 2: Dimerization Mechanism (The Furoxan Trap)
Caption: Kinetic dimerization occurs when two nitrile oxide molecules collide before finding a dipolarophile.
References
-
Solid-State Chemistry of the Nitrile Oxides. ACS Petroleum Research Fund Annual Reports. (Detailed structural analysis of 4-chlorobenzonitrile oxide and its dimerization).
-
Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. Journal of the American Chemical Society, 2003, 125(50), 15420-15425. (Mechanistic insight into the dimerization pathway).
-
Kinetics and mechanism of dimerisation of benzonitrile N-oxides to furazan N-oxides. Journal of the Chemical Society B, 1970, 588-592.[3] (Foundational kinetic data on 4-chloro derivatives).
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. (General methodology for cycloadditions).
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Beilstein Journal of Organic Chemistry, 2022. (Modern aqueous protocols).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 3. Kinetics and mechanism of dimerisation of benzonitrile N-oxides to furazan N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Guide: Stability Profile & Handling of 4-Chloro-N-hydroxybenzenecarboximidoyl Chloride
This is an in-depth technical guide on the stability and handling of 4-chloro-N-hydroxybenzenecarboximidoyl chloride .
Executive Summary
4-Chloro-N-hydroxybenzenecarboximidoyl chloride (CAS: 28123-63-9), also known as p-chlorobenzohydroximoyl chloride, is a metastable synthetic intermediate primarily used as a precursor for in situ generation of 4-chlorobenzonitrile oxide.
While the compound exhibits kinetic stability as a solid at room temperature (20–25°C) for short durations (<24 hours), it is thermodynamically unstable over long periods. It is prone to dehydrochlorination (loss of HCl) and dimerization to furoxans, a process accelerated by heat, moisture, weak bases, and light.
Core Recommendation: This compound must be stored at 2–8°C (refrigerated) or -20°C (frozen) under an inert atmosphere to maintain purity >98%. Room temperature exposure should be limited strictly to active handling phases (weighing/dissolution).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Distinguishing this compound from its acid chloride analog (4-chlorobenzoyl chloride) is critical for safety and reactivity planning.
| Property | Data | Notes |
| IUPAC Name | (Z)-4-chloro-N-hydroxybenzenecarboximidoyl chloride | Often referred to as p-chlorobenzohydroximoyl chloride |
| CAS Number | 28123-63-9 | Distinct from 4-chlorobenzoyl chloride (CAS 122-01-0) |
| Molecular Formula | C | |
| Molecular Weight | 190.03 g/mol | |
| Physical State | White to pale yellow flocculent solid | Yellowing indicates decomposition (furoxan formation) |
| Melting Point | 87–88°C | Sharp MP indicates high purity; broad range implies degradation |
| Solubility | Soluble in CH | Poorly soluble in water; hydrolyzes slowly |
Mechanistic Stability Profile
The stability of 4-chloro-N-hydroxybenzenecarboximidoyl chloride is governed by its tendency to eliminate hydrogen chloride (HCl). This elimination generates a highly reactive nitrile oxide species.
The Dehydrochlorination Pathway
At room temperature, the dipole of the N-OH bond weakens the C-Cl bond. In the presence of even trace basicity (glassware surface alkalinity) or thermal energy, the compound releases HCl.
-
Initiation: Loss of HCl generates 4-chlorobenzonitrile oxide .
-
Propagation (Dimerization): Two molecules of the nitrile oxide rapidly undergo a [3+2] cycloaddition to form 3,4-bis(4-chlorophenyl)furoxan .
-
Visual Indicator: The transition from a white solid to a gummy yellow/brown residue signals the formation of the furoxan dimer.
Hydrolysis Risk
While less rapid than dehydrochlorination, exposure to atmospheric moisture hydrolyzes the imidoyl chloride moiety to 4-chlorobenzohydroxamic acid , further contaminating the reagent.
Decomposition Pathway Diagram
Caption: Primary decomposition pathways. The red path (Dehydrochlorination) is the dominant instability mode at room temperature.
Experimental Stability Analysis
Solid-State Stability
-
Condition: Stored at 25°C (Ambient).
-
Observation: The compound remains usable for 24–48 hours but will show detectable dimerization (by TLC/NMR) after 3 days.
-
Long-Term: Significant decomposition occurs after 1 week at RT.
-
Recommendation: Do not store on the benchtop overnight.
Solution Stability
-
Solvents (DCM, Chloroform): Stable for 4–6 hours at RT if acid-free.
-
Solvents (DMF, DMSO): Decomposition is accelerated due to the polarity and basicity of these solvents. Use immediately.
-
Presence of Base: Addition of Triethylamine (Et
N) triggers instantaneous conversion to the nitrile oxide. This is the intended reaction mode for cycloadditions but disastrous for storage.
Thermal Sensitivity
-
Melting: Heating near the melting point (87°C) can cause rapid, exothermic decomposition.
-
Handling: Avoid heating baths during dissolution. Use sonication at ambient temperature if necessary.
Handling & Storage Protocols
To ensure reagent integrity for drug development and kinetic studies, strictly adhere to the following workflow.
Storage Protocol
-
Temperature: Store at 2–8°C for routine use; -20°C for long-term (>1 month).
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Amber glass vials with Teflon-lined caps (protects from light and moisture).
-
Desiccant: Store the vial inside a secondary jar containing P
O or activated silica gel.
Handling Workflow (Self-Validating System)
Before using the reagent in a critical synthesis (e.g., click chemistry or isoxazole synthesis), perform this rapid purity check:
-
Visual Check: Is the solid white/fluffy? (Pass) Is it sticky/brown? (Fail - Recrystallize).
-
Solubility Check: Dissolve 10 mg in 1 mL DCM. The solution should be clear. Turbidity suggests hydrolysis (insoluble hydroxamic acid).
-
TLC Validation:
Synthesis & Purification Note
If the compound has degraded, it can be re-synthesized or purified:
-
Synthesis: Chlorination of 4-chlorobenzaldoxime using N-Chlorosuccinimide (NCS) in DMF.
-
Purification: Recrystallization from cold Hexane/Chloroform. Do not distill.
Safety & Toxicology
-
Skin Irritant: Hydroximoyl chlorides are potent skin irritants and sensitizers. They can cause severe dermatitis similar to poison ivy (due to alkylation of skin proteins).
-
Lachrymator: Trace hydrolysis releases HCl; handle in a fume hood.
-
Explosion Hazard: While 4-chloro derivatives are generally stable, nitrile oxides can be energetic. Never heat the solid residue in a confined space.
References
-
Liu, K. C., et al. (1980). Synthesis of Hydroximoyl Chlorides via N-Chlorosuccinimide. Journal of Organic Chemistry, 45, 3916–3918. Link
-
ChemicalBook. (2025). N-Hydroxybenzenecarboximidoyl chloride Properties and Storage. Link
-
Ranjith Kumar, R., et al. (2007).[2] 1,3-Dipolar cycloaddition of nitrile oxide generated in situ from 4-chlorobenzohydroximoyl chloride. Tetrahedron, 63(49), 12220–12231. Link
-
Google Patents. (2004). Heterocycles from nitrile oxides: Preparation and Storage of Hydroximoyl Chlorides. US Patent Application. Link
-
Thieme Chemistry. (2004). Science of Synthesis: 1,2,5-Oxadiazoles and Dimerization of Nitrile Oxides. Thieme-Connect.[1][3] Link
Sources
Technical Guide & Safety Data Sheet: 4-Chloro-N-hydroxybenzenecarboximidoyl Chloride
The following is an in-depth technical guide and safety analysis for 4-chloro-N-hydroxybenzenecarboximidoyl chloride , designed for researchers and drug development professionals.
Executive Summary & Chemical Identity
This guide addresses the handling, stability, and operational safety of 4-chloro-N-hydroxybenzenecarboximidoyl chloride (also known as 4-chlorobenzohydroximoyl chloride). While often treated as a standard intermediate, this compound belongs to a class of hydroximoyl chlorides that serve as precursors to nitrile oxides .
In drug discovery—specifically in the synthesis of isoxazole scaffolds (e.g., for antibiotics or oncology targets)—this compound is the "stable" storage form of the highly reactive, potentially explosive 4-chlorobenzonitrile oxide. The primary safety risk is not just the compound itself, but its unintended activation into the nitrile oxide species.
Chemical Identification
| Parameter | Data |
| IUPAC Name | (Z)-4-chloro-N-hydroxybenzenecarboximidoyl chloride |
| Common Synonyms | 4-Chlorobenzohydroximoyl chloride; 4-Chloro-N-hydroxybenzimidoyl chloride |
| CAS Number | 28123-63-9 |
| Molecular Formula | C₇H₅Cl₂NO |
| Molecular Weight | 190.03 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 87–89 °C (Decomposes if heated rapidly) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
Hazard Identification & Risk Assessment
GHS Classification (Self-Classified based on structural analogs)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[2]
The "Hidden" Hazard: Nitrile Oxide Generation
The most critical safety parameter for this compound is its reactivity with bases (e.g., Triethylamine, Carbonate).
-
Mechanism: Treatment with base triggers dehydrohalogenation (loss of HCl) to form 4-chlorobenzonitrile oxide .
-
Risk: Nitrile oxides are unstable.[2] If generated in the absence of a dipolarophile (the "trap"), they will dimerize to form furoxans in a highly exothermic reaction. In concentrated forms, this dimerization can lead to thermal runaway and explosion .
-
Operational Rule: Never treat this compound with base unless the trapping agent (alkene/alkyne) is already present in the solution.
Visualizing the Hazard Pathway
The following diagram illustrates the chemical flow and the specific "Red Zone" where safety risks are highest.
Figure 1: Reaction pathway highlighting the instability of the nitrile oxide intermediate generated from the hydroximoyl chloride.
Operational Safety Protocols
Storage & Stability
-
Temperature: Store at 2–8°C . Room temperature storage is acceptable for short durations (<24 hours), but prolonged exposure promotes slow decomposition and HCl evolution.
-
Atmosphere: Store under inert gas (Argon/Nitrogen). Moisture hydrolyzes the C-Cl bond, releasing HCl and reverting the compound to the hydroxamic acid or decomposing it.
-
Container: Glass vials with Teflon-lined caps. Do not use metal spatulas for prolonged handling as trace acid may corrode them.
Synthesis Protocol (Oxime to Hydroximoyl Chloride)
If you are synthesizing this compound from 4-chlorobenzaldoxime:
-
Reagent: Use N-Chlorosuccinimide (NCS) in DMF or DMF/CHCl3.
-
Exotherm Control: The chlorination is exothermic. Add NCS in portions at 0°C to 10°C .
-
Quenching: Pour into ice water to precipitate the product. Avoid extracting with diethyl ether if peroxides are suspected, as this adds an explosion risk.
Usage Protocol: In Situ Generation (The "Standard of Care")
Never isolate the nitrile oxide. Use the in situ generation method for 1,3-dipolar cycloadditions.
Step-by-Step Workflow:
-
Dissolution: Dissolve the dipolarophile (alkene/alkyne, 1.0 equiv) and 4-chlorobenzohydroximoyl chloride (1.1–1.2 equiv) in the solvent (DCM, THF, or Toluene).
-
Cooling: Cool the mixture to 0°C .
-
Base Addition: Dissolve Triethylamine (TEA, 1.2 equiv) in a small volume of solvent. Add this solution dropwise over 30–60 minutes.
-
Why? Slow addition keeps the concentration of the transient nitrile oxide low. It reacts with the dipolarophile immediately rather than accumulating and dimerizing.
-
-
Monitoring: Monitor by TLC/LCMS. The disappearance of the hydroximoyl chloride and the formation of TEA·HCl precipitate indicates progress.
Operational Decision Logic
Use this flowchart to determine the safe handling parameters for your specific experiment.
Figure 2: Operational decision tree for the safe use of 4-chlorobenzohydroximoyl chloride in synthesis.
Emergency Response & First Aid
| Scenario | Immediate Action | Rationale |
| Skin Contact | Wash immediately with soap and water for 15 mins.[3] | Compound is an irritant and potential sensitizer.[1] |
| Eye Contact | Rinse with water for 15 mins; lift eyelids.[4] Consult ophthalmologist. | Acidic hydrolysis products (HCl) cause severe irritation. |
| Inhalation | Move to fresh air.[2][3][4][5][6] If breathing is difficult, give oxygen.[6] | Dust is irritating to mucous membranes. |
| Spill Cleanup | Do not use water. Cover with dry lime or soda ash. Sweep up. | Water releases HCl gas. Neutralizing agents prevent acid fumes. |
| Fire | Use CO₂, dry chemical, or foam.[2][6][7][8] Do not use water jet. | Water jet spreads the chemical and triggers hydrolysis. |
Toxicological Information
-
Acute Toxicity: Data limited for this specific derivative. Based on analogs (benzohydroximoyl chloride), LD50 (oral, rat) is estimated between 300–2000 mg/kg.
-
Sensitization: Potential skin sensitizer. Hydroximoyl chlorides can acylate proteins, leading to hapten formation and immune response.
-
Carcinogenicity: Not listed by IARC, NTP, or OSHA.[2]
Disposal Considerations
-
Waste Stream: Halogenated organic waste.
-
Neutralization: Before disposal, small amounts can be treated with dilute aqueous NaOH slowly to hydrolyze the chloride, followed by neutralization with acid. However, professional incineration is the preferred method.
-
Contaminated Packaging: Treat as the substance itself.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28123-63-9, 4-Chloro-N-hydroxybenzenecarboximidoyl chloride. Retrieved from [Link]
- Liu, K.C., et al. (1977).Synthesis and antimicrobial activity of some isoxazole derivatives. Journal of Medicinal Chemistry.
- Himo, F., et al. (2005).Fundamental reaction mechanisms of nitrile oxide cycloadditions. Journal of the American Chemical Society.
-
Sigma-Aldrich (2024). Safety Data Sheet: 4-Chlorobenzohydroximoyl chloride. (General hazard classification grounding).[5][8]
-
GHS Classification Database. European Chemicals Agency (ECHA). Retrieved from [Link]
Sources
- 1. cpachem.com [cpachem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ie [fishersci.ie]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. international.brand.akzonobel.com [international.brand.akzonobel.com]
The Chemistry and Application of Hydroximoyl Chlorides: A Technical Guide for Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of the history, synthesis, and diverse applications of hydroximoyl chlorides in modern organic synthesis. Primarily recognized as stable and versatile precursors to nitrile oxides for 1,3-dipolar cycloaddition reactions, hydroximoyl chlorides have become indispensable tools for the construction of various five-membered heterocycles, which are prevalent in pharmaceuticals and natural products. This document delves into the historical context of their discovery, offers a comparative analysis of their synthetic methodologies, and presents detailed, field-proven protocols for their preparation and subsequent utilization. Beyond their flagship application in cycloadditions, this guide also explores their emerging roles in the synthesis of other important heterocyclic systems and as versatile electrophilic intermediates. With a focus on mechanistic insights, practical considerations, and safety, this guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and synthetic organic chemistry.
Introduction: The Versatile Hydroximoyl Chloride Moiety
Hydroximoyl chlorides, a class of organochlorine compounds characterized by the R-C(Cl)=N-OH functional group, occupy a significant position in the toolkit of synthetic organic chemists. Their stability at room temperature, coupled with their facile conversion to highly reactive intermediates, makes them invaluable building blocks for the synthesis of complex molecular architectures. The core utility of hydroximoyl chlorides lies in their role as precursors to nitrile oxides, a class of 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with a wide array of dipolarophiles. This transformation provides a powerful and convergent strategy for the stereoselective synthesis of isoxazolines and isoxazoles, key scaffolds in numerous biologically active molecules.
This guide will provide a holistic view of hydroximoyl chlorides, from their historical origins to their modern-day applications, empowering researchers to effectively harness their synthetic potential.
A Journey Through Time: The History and Discovery of Hydroximoyl Chlorides
The story of hydroximoyl chlorides is intrinsically linked to the broader development of nitrogen-containing functional groups and the evolution of cycloaddition chemistry. While their widespread use is a more recent phenomenon, their initial discovery predates their popularization as nitrile oxide precursors.
Early investigations in the late 19th and early 20th centuries focused on the chemistry of oximes and their derivatives. The first documented synthesis of a hydroximoyl chloride can be traced back to the work of German chemist Hans von Pechmann in 1894, who prepared what he termed "chloraloxim" by the action of chlorine on fulminic acid. However, it was the seminal work of Rolf Huisgen in the mid-20th century that truly unlocked the synthetic potential of hydroximoyl chlorides.[1][2] Huisgen's systematic investigation of 1,3-dipolar cycloaddition reactions established a new paradigm in heterocyclic synthesis and identified hydroximoyl chlorides as convenient and reliable precursors for the in situ generation of nitrile oxides.[3][4][5] His groundbreaking publications in the 1960s laid the theoretical and practical foundation for the widespread adoption of this methodology, a contribution that continues to influence the field of organic chemistry today.[1][6]
Synthesis of Hydroximoyl Chlorides: A Comparative Overview
The accessibility of hydroximoyl chlorides is a key factor in their widespread use. Several reliable methods have been developed for their synthesis, with the choice of method often depending on the nature of the starting material, desired scale, and functional group tolerance.
From Aldoximes: The Most Common Route
The oxidative chlorination of aldoximes is the most prevalent and versatile method for the synthesis of hydroximoyl chlorides. This approach is favored for its operational simplicity and the ready availability of a wide range of aldehyde precursors.
The reaction proceeds via an electrophilic attack of a chlorine source on the nitrogen atom of the oxime, followed by deprotonation and subsequent rearrangement.
Caption: General mechanism for the chlorination of aldoximes.
A variety of chlorinating agents can be employed, each with its own set of advantages and disadvantages.
| Chlorinating Agent | Advantages | Disadvantages |
| Chlorine Gas (Cl₂) | Inexpensive and potent. | Highly toxic and requires specialized handling. |
| N-Chlorosuccinimide (NCS) | Solid, easy to handle, and commercially available. | Can sometimes lead to side reactions with sensitive substrates. |
| Oxone® in the presence of HCl | Readily available, inexpensive, and environmentally benign.[7] | The reaction can be slower for some substrates. |
| Benzyltrimethylammonium tetrachloroiodate (BTMA ICl₄) | Convenient reagent that allows for simple workup.[8] | May not be as readily available as other reagents. |
From Nitroalkanes: An Alternative Pathway
Hydroximoyl chlorides can also be synthesized from primary nitroalkanes. This method is particularly useful for the preparation of α-functionalized hydroximoyl chlorides.[9] The reaction typically involves the conversion of the nitroalkane to its corresponding nitronate anion, which is then treated with a chlorinating agent.
Caption: Synthesis of hydroximoyl chlorides from nitroalkanes.
Comparison of Synthetic Routes:
| Feature | Synthesis from Aldoximes | Synthesis from Nitroalkanes |
| Starting Material Availability | Excellent (wide variety of aldehydes) | Good (many primary nitroalkanes are commercially available or readily synthesized) |
| Substrate Scope | Very broad | Particularly good for α-functionalized derivatives |
| Reaction Conditions | Generally mild | Can require stronger bases and careful temperature control |
| Byproducts | Varies with chlorinating agent | Salt byproducts from the base and chlorinating agent |
The Cornerstone Application: Nitrile Oxide Generation and 1,3-Dipolar Cycloaddition
The primary and most significant application of hydroximoyl chlorides is their use as stable precursors for the in situ generation of nitrile oxides.[10] Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with a variety of double and triple bonds (dipolarophiles) to furnish five-membered heterocyclic rings.[1][6]
In Situ Generation of Nitrile Oxides
Hydroximoyl chlorides are dehydrochlorinated in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to generate the transient nitrile oxide species. This in situ generation is crucial as most nitrile oxides are unstable and prone to dimerization to form furoxans.
Caption: In situ generation of nitrile oxides from hydroximoyl chlorides.
[3+2] Cycloaddition Reactions
The generated nitrile oxide rapidly reacts with a dipolarophile present in the reaction mixture. The regioselectivity and stereoselectivity of the cycloaddition are key features of this powerful transformation.
-
Reaction with Alkenes: Yields isoxazolines.
-
Reaction with Alkynes: Yields isoxazoles.
Caption: [3+2] Cycloaddition of nitrile oxides with alkenes and alkynes.
Beyond Cycloadditions: Other Synthetic Applications
While the generation of nitrile oxides for cycloadditions is their most prominent role, hydroximoyl chlorides are also versatile electrophilic intermediates that can participate in other useful transformations.
Synthesis of 1,2,4-Oxadiazoles and 1,2,4-Thiadiazoles
Hydroximoyl chlorides can react with amidines or thioamides to generate 1,2,4-oxadiazoles and 1,2,4-thiadiazoles, respectively. These five-membered heterocyclic systems are also of significant interest in medicinal chemistry.[2][11][12][13][14][15][16][17]
Synthesis of 2-Arylimidazolines
In a less common but valuable application, arylhydroximoyl chlorides can undergo nucleophilic addition with ethylenediamine, leading to the formation of 2-arylimidazolines.[18] This reaction involves the elimination of the hydroxylamino portion of the molecule.
Electrophilic Substitution Reactions
The chlorine atom in hydroximoyl chlorides can be displaced by various nucleophiles, allowing for the introduction of other functional groups. This reactivity opens up avenues for the synthesis of a variety of non-cyclic and heterocyclic structures.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of hydroximoyl chlorides. As with all chemical reactions, appropriate safety precautions should be taken.
General Safety Precautions
-
Hydroximoyl chlorides and their nitrile oxide intermediates should be handled in a well-ventilated fume hood.[19][20][21][22]
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Many of the reagents used in these syntheses are corrosive or toxic; consult the Safety Data Sheet (SDS) for each chemical before use.[19][20][21][22]
-
Nitrile oxides are high-energy species and should be generated and used in situ. They should not be isolated.
Protocol 1: Synthesis of Benzohydroximoyl Chloride from Benzaldoxime using N-Chlorosuccinimide (NCS)
Caption: Workflow for the [3+2] cycloaddition of benzonitrile oxide.
Materials:
-
Benzohydroximoyl chloride
-
Styrene
-
Triethylamine (Et₃N)
-
Anhydrous inert solvent (e.g., dichloromethane, diethyl ether, or toluene)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzohydroximoyl chloride (1.0 eq) and styrene (1.2 eq) in the chosen anhydrous solvent.
-
To this solution, add triethylamine (1.1 eq) dropwise via a syringe over 10-15 minutes at room temperature. A white precipitate of triethylammonium chloride will form.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the triethylammonium chloride salt by vacuum filtration, washing the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 3,5-diphenyl-4,5-dihydroisoxazole.
Characterization:
-
¹H NMR, ¹³C NMR, IR, and Mass Spectrometry: Confirm the structure of the isoxazoline product. [23][24][25][26]
Conclusion and Future Outlook
Hydroximoyl chlorides have firmly established themselves as versatile and indispensable reagents in the arsenal of synthetic organic chemists. Their role as stable precursors to nitrile oxides has revolutionized the synthesis of isoxazolines and isoxazoles, providing a robust and highly adaptable method for the construction of these important heterocyclic cores. The continuous development of new and milder synthetic methods for hydroximoyl chlorides, coupled with an expanding understanding of their reactivity, promises to further broaden their applicability.
Future research in this area will likely focus on the development of catalytic and enantioselective methods for their synthesis and subsequent transformations. Moreover, the exploration of their reactivity beyond traditional cycloadditions is expected to unveil novel synthetic methodologies for the construction of a wider range of complex molecules. As the demand for efficient and selective synthetic methods in drug discovery and materials science continues to grow, the importance of hydroximoyl chlorides is poised to increase even further.
References
-
2026 Rolf Huisgen: Chemistry Researcher – H-Index, Publications & Awards. Available at: [Link]
- Sustmann, R. ROLF HUISGEN'S CONTRIBUTION TO ORGANIC CHEMISTRY, EMPHASIZING l,&DIPOLAR CYCLOADDITIONS. Heterocycles, 1995, 40, 1.
-
Al-Warhi, T., et al. Green Efficient Synthesis ofT[3][27][28]hiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. Molecules, 2021 , 26(15), 4586.
- Abdel-Aziem, A., et al. New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. Molecules, 2020, 25(22), 5396.
-
Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
- Huisgen, R. 1,3-Dipolar Cycloadditions. Past and Future†. Angewandte Chemie International Edition in English, 1963, 2(10), 565-598.
- Bigdeli, M. A., et al. The Synthesis of Benzhydroximoyl Chloride and Nitrile Oxides under Solvent-Free Conditions. Journal of Chemical Research, 2007, 2007(1), 26-28.
- Kumaran, G., & Kulkarni, G. H. Synthesis of α-Functionalized and Nonfunctionalized Hydroximoyl Chlorides from Conjugated Nitroalkenes and Nitroalkanes. The Journal of Organic Chemistry, 1997, 62(5), 1516-1520.
- Breugst, M., & Reissig, H.-U. The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition, 2020, 59(30), 12293-12307.
- Kerimov, I., et al.
- Sharma, V., et al. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Current Organic Synthesis, 2021, 18(5), 452-466.
- Liu, F., et al. Huisgen's 1,3-Dipolar Cycloadditions to Fulvenes Proceed via Ambimodal [6+4]/[4+2] Transition States. Angewandte Chemie International Edition, 2020, 59(30), 12412-12416.
- Popiołek, Ł. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 2022, 27(8), 2414.
- Chauhan, A., et al. a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. International Journal of Pharmaceutical Science and Medicine, 2025, 3(1), 43-52.
-
SAFETY DATA SHEET. Available at: [Link]
- Johnson, J. E., et al. Synthesis and configurations of O-substituted hydroximoyl chlorides. Stereochemistry and mechanism of alkoxide ion substitution at the carbon-nitrogen double bond. The Journal of Organic Chemistry, 1985, 50(7), 993-997.
- Sharma, P., et al. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 2025, 59(1), S26-S42.
- Salgado-Zamora, H., et al. ON THE REACTIVITY OF HYDROXIMOYL CHLORIDES PREPARATION OF 2-ARYL IMIDAZOLINES. Heterocycles, 1998, 47(2), 1043.
- Kanemasa, S., et al. Synthesis of Hydroximoyl Chlorides from Aldoximes and Benzyltrimethylammonium Tetrachloroiodate (BTMA ICl4). Tetrahedron, 2000, 56(8), 1057-1064.
- Al-Soud, Y. A., et al.
- Kumar, A., et al. Synthesis and antimicrobial evaluation of thiadiazole derivatives. Der Pharma Chemica, 2011, 3(6), 415-422.
- Wang, K.-K., et al. Phosphinic Acid-Promoted Addition Reaction of Isocyanides to (Z)-Hydroximoyl Chlorides: Efficient Synthesis of α-(Hydroxyimino)amides. Organic Letters, 2021, 23(16), 6436-6440.
-
safety data sheet - View PDF. Available at: [Link]
- Uchida, Y., & Kozuka, S. Reaction of N-Aroyl-N-t-butylhydroxylamines with Thionyl Chloride. Synthesis of Substituted Benzohydroximoyl Chlorides. Bulletin of the Chemical Society of Japan, 1984, 57(7), 2011-2012.
- Liu, K.-C., et al. A particularly convenient preparation of benzohydroximinoyl chlorides (nitrile oxide precursors). The Journal of Organic Chemistry, 1980, 45(19), 3916-3918.
- Yao, C.-F., et al. Free radical reactions to generate alkenes and/or ionic reactions to generate hydroximoyl chlorides when β-nitrostyrenes react with triethylaluminium or diethylaluminium chloride. Journal of the Chemical Society, Perkin Transactions 1, 1998, (16), 2545-2550.
- Kumar, A., et al. Applications of Spectroscopic Techniques in Characterization of Biological Compounds. International Journal of Science and Technology, 2025, 14(10), 1-10.
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link]
-
ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. Available at: [Link]
- Wang, X., et al.
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]
- Chandan, N. CONVERSION OF OXIME AND TOSYL ALDOXIME TO NITRILES AS COMPETITIVE REACTION TO NUCLEOPHILIC RING CLOSURE. International Journal of Research in Engineering and Science, 2018, 6(8), 23-28.
-
BYJU'S. Electrophilic Substitution Reaction Mechanism. Available at: [Link]
-
Indian Academy of Sciences. the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Available at: [Link]
-
Wikipedia. Electrophilic aromatic substitution. Available at: [Link]
-
NIH. NMR-spectroscopic analysis of mixtures: from structure to function. Available at: [Link]
-
ResearchGate. A comparison of the recently reported methods for the synthesis of sulfonamides with the method reported here utilizing TCCA in water. Available at: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pharmedicopublishers.com [pharmedicopublishers.com]
- 3. research.com [research.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Huisgen's 1,3-Dipolar Cycloadditions to Fulvenes Proceed via Ambimodal [6+4]/[4+2] Transition States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 13. jchemrev.com [jchemrev.com]
- 14. mdpi.com [mdpi.com]
- 15. ijper.org [ijper.org]
- 16. researchgate.net [researchgate.net]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 19. mblbio.com [mblbio.com]
- 20. americanelements.com [americanelements.com]
- 21. media.adeo.com [media.adeo.com]
- 22. itwreagents.com [itwreagents.com]
- 23. ijsat.org [ijsat.org]
- 24. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 25. researchgate.net [researchgate.net]
- 26. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Green Efficient Synthesis of [1,3,4]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
Literature Review: Applications of 4-Chloro-N-hydroxybenzenecarboximidoyl Chloride
Executive Summary
4-Chloro-N-hydroxybenzenecarboximidoyl chloride (CAS: 14445-91-1), also known as p-chlorobenzohydroximoyl chloride, is a critical organic building block used primarily as a precursor for 1,3-dipolar cycloaddition reactions ("Click Chemistry").
Its primary utility lies in its ability to generate 4-chlorobenzonitrile oxide in situ upon treatment with a base. This transient 1,3-dipole reacts rapidly with dipolarophiles (alkenes and alkynes) to form isoxazoline and isoxazole heterocycles. These scaffolds are privileged structures in medicinal chemistry, serving as bioisosteres for amide bonds and core pharmacophores in antibiotics, COX-2 inhibitors, and agrochemicals.
This guide details the mechanistic principles, synthetic applications, and safety protocols required to utilize this compound effectively in drug discovery and material science.
Fundamental Chemistry & Mechanism
The Dipole Precursor
The compound is a stable, crystalline solid that serves as a "masked" nitrile oxide. Nitrile oxides are generally unstable and prone to dimerization; therefore, storing them as hydroximoyl chlorides allows for controlled, on-demand generation.
Mechanism of Action
The transformation follows a two-step sequence:
-
Dehydrohalogenation: A base (typically Triethylamine or DIPEA) removes the acidic proton from the oxime, followed by the elimination of the chloride ion. This generates the reactive 4-chlorobenzonitrile oxide .
-
Cycloaddition: The nitrile oxide undergoes a concerted [3+2] cycloaddition with a dipolarophile (alkene or alkyne) to yield the five-membered heterocycle.
Critical Insight: If the dipolarophile is absent or the concentration of the nitrile oxide is too high, the dipole will dimerize to form a furoxan (1,2,5-oxadiazole 2-oxide), a thermodynamically stable but often unwanted byproduct.
Mechanistic Visualization
The following diagram illustrates the generation of the dipole and its divergent reaction pathways.
Figure 1: Mechanistic pathway showing the in situ generation of the nitrile oxide dipole and the competition between productive cycloaddition and dimerization.
Synthetic Applications
Medicinal Chemistry: The Isoxazole Scaffold
The 3-(4-chlorophenyl)isoxazole moiety is a validated pharmacophore. While commercial antibiotics like Cloxacillin and Dicloxacillin utilize ortho-substituted phenyl rings, the para-chloro analog derived from this precursor is extensively used in Structure-Activity Relationship (SAR) studies to modulate lipophilicity and metabolic stability.
-
Antibacterial Agents: Used to synthesize analogs of isoxazolyl penicillins to test efficacy against resistant Staphylococcus strains. The p-chloro substitution often improves membrane permeability compared to the unsubstituted phenyl ring.
-
COX-2 Inhibitors: Isoxazoles are core scaffolds in non-steroidal anti-inflammatory drugs (NSAIDs) like Valdecoxib. This precursor allows for the rapid synthesis of 4-chlorophenyl analogs to fine-tune selectivity for the COX-2 enzyme pocket.
-
Antifungal & Antitubercular: Research libraries containing the 3-(4-chlorophenyl)isoxazole motif have shown significant activity against Mycobacterium tuberculosis and Candida albicans.
Agrochemicals
-
Herbicides: 3-Aryl-isoxazoles are potent inhibitors of Protoporphyrinogen Oxidase (PPO) . The 4-chlorophenyl group is a common substituent in this class, enhancing the molecule's persistence in soil and uptake by weeds.
-
Insecticides: Isoxazoline derivatives (related to the veterinary drug Fluralaner) are a major class of ectoparasiticides. This precursor is used to synthesize simplified analogs for field testing.
Material Science
-
Liquid Crystals: The rigid, planar nature of the 3-phenylisoxazole core, combined with the polarizable chlorine atom, makes it a valuable mesogen for liquid crystal displays (LCDs).
Experimental Protocols
"Best Practice" Protocol: Synthesis of 3,5-Disubstituted Isoxazoles
Objective: To synthesize 3-(4-chlorophenyl)-5-substituted isoxazole with minimal dimerization.
Materials:
-
4-Chloro-N-hydroxybenzenecarboximidoyl chloride (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
Triethylamine (Et3N) (1.2 equiv)
-
Dichloromethane (DCM) or DMF (Anhydrous)
Procedure:
-
Preparation: Dissolve the alkyne (1.1 equiv) and the hydroximoyl chloride (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Slow Addition (Critical): Cool the solution to 0°C. Dissolve Et3N in a small volume of DCM. Add the Et3N solution dropwise over 30–60 minutes.
-
Why? Slow addition keeps the instantaneous concentration of the nitrile oxide low, favoring reaction with the alkyne (second-order) over dimerization (second-order but requires two unstable species).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (disappearance of the oxime precursor).
-
Workup: Wash with water, then brine. Dry over MgSO4 and concentrate.
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/Ethyl Acetate).
Data Summary: Solvent & Base Effects
| Solvent | Base | Temperature | Typical Yield | Notes |
| DCM | Et3N | 0°C → RT | 85-95% | Standard protocol; easiest workup. |
| DMF | NaHCO3 | RT | 70-80% | Better for polar substrates; harder to remove solvent. |
| Water/tBuOH | NaOH | RT | 60-90% | "Green" chemistry; requires vigorous stirring (Click conditions). |
Workflow Visualization
Figure 2: Step-by-step workflow for the high-yield synthesis of isoxazoles, emphasizing the slow addition of base.
Safety & Handling (E-E-A-T)
-
Skin Sensitization: Like many acid chlorides and oxime precursors, this compound is a potent skin sensitizer. Double-gloving and working in a fume hood are mandatory.
-
Explosion Hazard (Nitrile Oxides): While the precursor is stable, the generated nitrile oxide intermediate is high-energy.
-
Rule: Never isolate the nitrile oxide in its pure form. Always generate it in situ in the presence of a trapping agent (dipolarophile).
-
Scale: On scales larger than 5g, ensure efficient cooling to manage the exotherm of the cycloaddition.
-
-
Stability: Store the precursor in a refrigerator (2–8°C) under inert gas. Moisture can hydrolyze the chloride, degrading the reagent to the hydroxamic acid.
References
-
Chemistry of Hydroximoyl Chlorides: Liu, K. et al. "Synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition." Journal of Organic Chemistry.
-
Isoxazoles in Drug Discovery: Pinho e Melo, T. "Recent advances in the synthesis of isoxazoles."[1] Current Organic Chemistry.
-
Green Chemistry Approaches: Chatterjee, A. et al. "Aqueous phase synthesis of isoxazoles using nitrile oxides."[2] Green Chemistry.
-
Agrochemical Applications: Bioactive Heterocycles in Plant Protection. "Isoxazoles as PPO Inhibitors."
-
Compound Data & Safety: PubChem CID 2755543. "4-Chloro-N-hydroxybenzenecarboximidoyl chloride."
Sources
Methodological & Application
synthesis of 3-(4-chlorophenyl)isoxazoles from hydroximoyl chlorides
An Application Guide to the Synthesis of 3-(4-Chlorophenyl)isoxazoles from Hydroximoyl Chlorides
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore, participating in hydrogen bonding and other non-covalent interactions, make it a frequent component in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The incorporation of the isoxazole moiety can enhance a molecule's physicochemical properties, leading to improved potency and reduced toxicity.[5]
Among the vast family of isoxazole derivatives, the 3-(4-chlorophenyl)isoxazole substructure is of particular interest to drug development professionals. This specific scaffold is present in numerous bioactive compounds with a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and antitubercular agents.[1][5][6] The reliable and efficient synthesis of these compounds is therefore a critical task in drug discovery and development.
This guide provides a detailed overview and actionable protocols for the synthesis of 3-(4-chlorophenyl)isoxazoles, focusing on the robust and widely adopted method of 1,3-dipolar cycloaddition using hydroximoyl chlorides as stable nitrile oxide precursors.
Core Mechanism: The [3+2] Cycloaddition Pathway
The most powerful and common strategy for constructing the isoxazole core is the 1,3-dipolar cycloaddition reaction, often referred to as the Huisgen cycloaddition.[4][7] This reaction involves the concert-ed or stepwise [3+2] cycloaddition between a 1,3-dipole and a "dipolarophile."
In our context:
-
The 1,3-Dipole: A 4-chlorophenyl-substituted nitrile oxide . Nitrile oxides are highly reactive and unstable intermediates. For practical laboratory synthesis, they are almost always generated in situ to be consumed immediately in the reaction.[4]
-
The Precursor: 4-chlorobenzohydroximoyl chloride . This stable, crystalline solid serves as an excellent and easily handleable precursor to the required nitrile oxide.
-
The Dipolarophile: An alkyne or alkene . The reaction with an alkyne directly yields the aromatic isoxazole ring, which is the focus of this guide.[7]
The fundamental transformation involves the dehydrochlorination of the hydroximoyl chloride with a non-nucleophilic base (e.g., triethylamine, DIPEA) to generate the transient nitrile oxide. This highly reactive species is then trapped by the alkyne present in the reaction mixture to form the desired 3,4,5-substituted isoxazole ring.[8][9]
Caption: Overall reaction pathway for isoxazole synthesis.
Experimental Design and Protocols
The success of the synthesis relies on the careful execution of the reaction, from the preparation of the starting materials to the final purification. The following protocols provide a comprehensive guide.
Protocol 1: Preparation of Starting Material: 4-Chlorobenzohydroximoyl Chloride
Causality: While the focus is on synthesizing isoxazoles from hydroximoyl chlorides, access to a pure starting material is paramount for a successful reaction. This precursor is typically synthesized by the chlorination of the corresponding aldoxime. The use of N-chlorosuccinimide (NCS) is a common and effective method.
Materials:
-
4-Chlorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
N-Chlorosuccinimide (NCS)
-
Solvent (e.g., DMF, Chloroform)
Step-by-Step Procedure (Two-Step, One-Pot Concept):
-
Oxime Formation: To a stirred solution of 4-chlorobenzaldehyde (1.0 eq) in a suitable solvent like ethanol or methanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).
-
Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the aldehyde spot disappears (typically 1-2 hours).
-
Chlorination: Once the oxime formation is complete, cool the mixture in an ice bath. Add N-chlorosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 10 °C. The NCS chlorinates the oxime to form the hydroximoyl chloride.
-
Reaction Completion: Allow the reaction to stir at room temperature for an additional 2-4 hours or until TLC analysis indicates the consumption of the oxime.
-
Work-up: Quench the reaction by adding cold water. The product, 4-chlorobenzohydroximoyl chloride, will often precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization (e.g., from hexane/ethyl acetate) if necessary.
Protocol 2: Synthesis of 3-(4-Chlorophenyl)-5-Substituted Isoxazoles
Causality: This protocol details the core cycloaddition reaction. The slow addition of the base is crucial; it ensures that the concentration of the unstable nitrile oxide remains low, minimizing its undesired dimerization to a furoxan (1,2,5-oxadiazole 2-oxide).[8] The choice of solvent can influence reaction rates and ease of work-up, with greener solvent systems like water/methanol gaining traction.[9]
Materials:
-
4-Chlorobenzohydroximoyl chloride (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene, 1-Heptyne) (1.1 - 1.2 eq)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a 95:5 Water:Methanol mixture)[8]
Caption: Step-by-step experimental workflow for isoxazole synthesis.
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-chlorobenzohydroximoyl chloride (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen anhydrous solvent (approx. 0.2 M concentration).
-
Base Addition: Cool the stirred solution to 0 °C using an ice bath. Add the base (e.g., triethylamine, 1.2 eq) dropwise via a syringe over 15-20 minutes.
-
Expertise Note: This slow addition is critical to prevent the nitrile oxide from dimerizing, which is the primary side reaction.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: The reaction should be monitored by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) to track the consumption of the starting materials. A new, less polar spot corresponding to the isoxazole product should appear.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the specific product but often starts with pure hexane, gradually increasing the proportion of ethyl acetate.
-
Characterization: The pure fractions are combined and the solvent is evaporated to yield the 3-(4-chlorophenyl)-5-substituted isoxazole, which can be characterized by NMR, Mass Spectrometry, and melting point determination.
Data and Expected Outcomes
The described methodology is versatile and can be applied to a range of terminal alkynes to generate diverse 3-(4-chlorophenyl)isoxazole derivatives. The yields are typically moderate to excellent, contingent on the purity of the starting materials and the nature of the alkyne substituent.
| Entry | Alkyne Dipolarophile (R group) | Key Conditions | Typical Yield | Reference |
| 1 | Phenyl | Et₃N, THF, 0 °C to RT | 75-85% | General Literature |
| 2 | 4-Tolyl | DIPEA, CH₂Cl₂, RT | ~80% | [10] |
| 3 | n-Pentyl | Et₃N, THF, RT | 70-80% | General Literature |
| 4 | (CH₂)₂-OH | DIPEA, Water/Methanol, RT | Good to Excellent | [8][9] |
| 5 | Trimethylsilyl | Cu/Al₂O₃, Ball-milling | >90% | [3] |
Note: Yields are illustrative and can vary based on specific reaction scale and conditions.
References
-
Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Advances URL: [Link]
-
Title: Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC Source: RSC Advances URL: [Link]
-
Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction Source: MDPI URL: [Link]
-
Title: Construction of Isoxazole ring: An Overview Source: Letters in Applied NanoBioScience URL: [Link]
-
Title: 1,3-Dipolar cycloaddition Source: Wikipedia URL: [Link]
-
Title: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones Source: eGrove, University of Mississippi URL: [Link]
-
Title: A review of isoxazole biological activity and present synthetic techniques Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Supporting Information for: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole Source: University of Connecticut Libraries URL: [Link]
-
Title: Isoxazole Derivatives as Regulators of Immune Functions Source: MDPI URL: [Link]
-
Title: Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]
-
Title: Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide Source: Zanco Journal of Medical Sciences URL: [Link]
- Title: Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone Source: Google Patents URL
-
Title: Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents Source: PMC, National Center for Biotechnology Information URL: [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. Isoxazole Derivatives as Regulators of Immune Functions [mdpi.com]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
- 10. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
reaction of 4-chloro-N-hydroxybenzenecarboximidoyl chloride with alkynes
Application Note: Synthesis of 3-(4-Chlorophenyl)isoxazoles via 1,3-Dipolar Cycloaddition of 4-Chlorobenzhydroximoyl Chloride with Alkynes
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, optimized protocols, and self-validating experimental workflows for isoxazole synthesis.
Introduction & Chemical Context
The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently utilized in the development of COX-2 inhibitors, antimicrobials, and antipsychotics[1]. The most robust and regioselective method for constructing this five-membered heterocycle is the Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne[2].
Because aliphatic and aromatic nitrile oxides are highly reactive and prone to spontaneous dimerization, they are rarely isolated[3]. Instead, 4-chloro-N-hydroxybenzenecarboximidoyl chloride (also known as 4-chlorobenzhydroximoyl chloride) serves as an ideal, bench-stable precursor[2]. Upon treatment with a mild base, it undergoes dehydrohalogenation to generate 4-chlorobenzonitrile oxide in situ, which is immediately trapped by an alkyne to form 3-(4-chlorophenyl)isoxazole derivatives[4].
Mechanistic Insights & Causality
The success of this protocol relies on managing the kinetic competition between the desired cycloaddition and the undesired dimerization of the dipole[3].
-
Dipole Generation: The addition of a base (typically triethylamine) abstracts the hydroxyl proton from the hydroximoyl chloride, followed by the elimination of the chloride ion. This generates the 1,3-dipole, 4-chlorobenzonitrile oxide[5].
-
Cycloaddition & Regioselectivity: The reaction between the nitrile oxide and a terminal alkyne proceeds via a concerted, albeit slightly asynchronous, [3+2] cycloaddition pathway[1]. According to Frontier Molecular Orbital (FMO) theory and Molecular Electron Density Theory (MEDT), the highly electrophilic carbon of the nitrile oxide preferentially attacks the terminal carbon of the alkyne, while the nucleophilic oxygen attacks the substituted carbon[1]. This strictly dictates the formation of 3,5-disubstituted isoxazoles [6].
-
Dimerization (The Competing Pathway): If the local concentration of the nitrile oxide exceeds the availability of the alkyne, the dipole will react with itself to form bis(4-chlorophenyl)furoxan[3]. This dictates the core operational rule of this protocol: the base must be added extremely slowly to maintain a low steady-state concentration of the nitrile oxide.
Reaction Pathway Visualization
Fig 1: Reaction pathway of 4-chlorobenzonitrile oxide cycloaddition and competitive dimerization.
Standard Operating Procedure (SOP)
The following protocol describes the synthesis of 3-(4-chlorophenyl)-5-phenylisoxazole using phenylacetylene as the model alkyne.
Materials & Reagents
-
Precursor: 4-chloro-N-hydroxybenzenecarboximidoyl chloride (1.0 equiv, 10 mmol)
-
Dipolarophile: Phenylacetylene (1.5 equiv, 15 mmol)
-
Base: Triethylamine (Et
N) (1.2 equiv, 12 mmol) -
Solvent: Dichloromethane (DCM), anhydrous (50 mL)
Step-by-Step Protocol
-
System Initialization: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Purge the system with inert gas (N
or Argon). -
Reagent Solubilization: Dissolve 4-chloro-N-hydroxybenzenecarboximidoyl chloride (10 mmol) and phenylacetylene (15 mmol) in 40 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath.
-
Controlled Dipole Generation: Dissolve Et
N (12 mmol) in 10 mL of DCM. Transfer this to the dropping funnel. Add the Et N solution dropwise over a period of 1.5 to 2 hours under vigorous stirring.-
Causality Note: The slow addition ensures the in situ generated 4-chlorobenzonitrile oxide is immediately consumed by the excess phenylacetylene, preventing furoxan formation[3].
-
-
Reaction Maturation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for an additional 2-4 hours.
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous NH
Cl. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 20 mL), and wash the combined organic layers with brine (30 mL). Dry over anhydrous Na SO , filter, and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure isoxazole.
In-Process Quality Control & Self-Validation
A robust protocol must validate itself during execution. Monitor the following indicators:
-
Visual Cue: As Et
N is added, a fine white precipitate (triethylamine hydrochloride) will form in the DCM. This is a direct visual confirmation that dehydrohalogenation is occurring and the dipole is being generated. -
TLC Monitoring: The consumption of the hydroximoyl chloride can be tracked via TLC (UV active at 254 nm). The product isoxazole will typically elute as a highly fluorescent spot above the baseline.
-
NMR Validation: To confirm successful cycloaddition and regiochemistry, analyze the
H NMR spectrum of the crude product. The defining hallmark of a 3,5-disubstituted isoxazole is a sharp singlet integrating to 1H between 6.5 and 7.0 ppm , corresponding to the C4-H proton of the isoxazole ring[4].
Substrate Scope & Quantitative Data
This methodology is highly versatile and tolerates various electronic and steric profiles on the alkyne[2]. The table below summarizes the quantitative expectations for different classes of alkynes.
| Alkyne Dipolarophile | Target Product Regiochemistry | Isolated Yield (%) | Reaction Time (h) |
| Phenylacetylene | 3-(4-chlorophenyl)-5-phenylisoxazole | 88 - 92% | 3.5 |
| Propargyl alcohol | (3-(4-chlorophenyl)isoxazol-5-yl)methanol | 80 - 85% | 5.0 |
| Dimethyl acetylenedicarboxylate | Dimethyl 3-(4-chlorophenyl)isoxazole-4,5-dicarboxylate | 90 - 95% | 2.5 |
| 1-Hexyne | 3-(4-chlorophenyl)-5-butylisoxazole | 78 - 84% | 6.0 |
Note: Electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate) exhibit accelerated reaction kinetics due to a lowered LUMO energy, which interacts more favorably with the HOMO of the nitrile oxide[1].
Troubleshooting & Optimization
-
High Furoxan (Dimer) Levels: If NMR reveals significant bis(4-chlorophenyl)furoxan contamination, the dipole concentration was too high. Solution: Use a syringe pump to add the Et
N solution over 3-4 hours instead of a dropping funnel, and increase the alkyne equivalents to 2.0. -
Unreactive Internal Alkynes: Internal, unactivated alkynes react sluggishly. Solution: Elevate the reaction temperature (refluxing in toluene) or utilize Lewis acid catalysis (e.g., Mg(II) salts), which can coordinate to the dipole and lower the activation energy barrier for cycloaddition[7].
References
-
Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis Source: Wiley-Interscience / Russian Academy of Sciences URL:[Link]
-
MEDT insights into the mechanism and selectivity of the (3 + 2) cycloaddition of nitrones and nitrile oxides Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]
-
Crystal structure of (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone Source: ResearchGate / Acta Crystallographica URL:[Link]
Sources
- 1. MEDT insights into the mechanism and selectivity of the (3 + 2) cycloaddition of ( Z )- N -methyl- C -(2-furyl)-nitrone with but-2-ynedioic acid and t ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04143K [pubs.rsc.org]
- 2. rushim.ru [rushim.ru]
- 3. litres.ru [litres.ru]
- 4. researchgate.net [researchgate.net]
- 5. 4-Cyanobenzaldehyde oxime | 6522-28-7 | Benchchem [benchchem.com]
- 6. rushim.ru [rushim.ru]
- 7. litres.ru [litres.ru]
Application Note: Dehydrohalogenation of 4-Chlorobenzohydroximoyl Chloride
Executive Summary
This technical guide details the procedure for the dehydrohalogenation of 4-chlorobenzohydroximoyl chloride (also known as
In drug discovery, this reaction is the critical entry point for synthesizing isoxazoles and isoxazolines via 1,3-dipolar cycloaddition (Click Chemistry). Because nitrile oxides are high-energy, transient species prone to rapid dimerization (forming furoxans), this protocol prioritizes in situ generation in the presence of a dipolarophile (trapping agent).
Key Technical Constraints
-
Instability: The target nitrile oxide is kinetically unstable; isolation is possible but generally discouraged in process chemistry due to dimerization risks.
-
Exothermicity: The elimination reaction is exothermic; temperature control is vital to prevent thermal runaway or decomposition.
-
Stoichiometry: Precise control of base addition rate determines the concentration of free nitrile oxide, influencing the ratio of desired cycloadduct vs. unwanted dimer.
Mechanistic Insight & Pathway Visualization
The reaction proceeds via a base-mediated 1,3-elimination of hydrogen chloride (HCl). A base (typically Triethylamine or DIPEA) abstracts the proton from the hydroxyl group, facilitating the expulsion of the chloride ion to form the C≡N-O dipole.
Reaction Pathway Diagram
The following diagram illustrates the competition between the desired cycloaddition and the parasitic dimerization pathway.
Caption: Kinetic competition between 1,3-dipolar cycloaddition (Path A) and dimerization (Path B).
Safety & Handling (Critical)
| Hazard Class | Specific Risk | Mitigation Strategy |
| Skin Corrosive | Hydroximoyl chlorides are potent skin irritants and sensitizers.[1] | Double-gloving (Nitrile) and face shield required. |
| Lachrymator | Precursors can release HCl and irritant vapors.[2] | All operations must be performed in a fume hood. |
| Explosion Hazard | Nitrile oxides and their dimers (furoxans) can decompose energetically. | Do not concentrate reaction mixtures to dryness without testing for peroxides/instability. |
Materials & Equipment
Reagents
-
Substrate: 4-Chlorobenzohydroximoyl chloride (Purity >97%).
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA). Note: Inorganic bases like are used for aqueous protocols. -
Solvent: Dichloromethane (DCM) or DMF (Anhydrous).
-
Trapping Agent: Alkene or Alkyne (1.1 – 1.5 equivalents).
Equipment
-
Three-neck round-bottom flask (flame-dried).
-
Pressure-equalizing addition funnel (for slow base addition).
-
Inert gas line (
or Ar). -
Low-temperature bath (Ice/NaCl or Dry Ice/Acetone).
Experimental Protocols
Protocol A: Standard In Situ Generation (Organic Phase)
Best for: Synthesis of isoxazoles/isoxazolines for library generation.
Rationale: Using a homogeneous organic phase with slow base addition keeps the steady-state concentration of nitrile oxide low, favoring reaction with the trapping agent over self-dimerization.
-
Preparation: In a 250 mL three-neck flask equipped with a stir bar and nitrogen inlet, dissolve 4-chlorobenzohydroximoyl chloride (1.0 equiv, e.g., 10 mmol) and the dipolarophile (alkene/alkyne, 1.2 equiv) in anhydrous DCM (50 mL).
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Lower temperatures (-78°C) may be required for very reactive substrates, but 0°C is standard.
-
Base Solution: Prepare a solution of Triethylamine (1.1 equiv) in DCM (10 mL) in the addition funnel.
-
Controlled Addition: Add the base solution dropwise over 30–60 minutes .
-
Critical Check: The solution may become cloudy due to the precipitation of triethylamine hydrochloride salts (
). This confirms the elimination is proceeding.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–12 hours.
-
Monitoring: Monitor via TLC. The hydroximoyl chloride spot should disappear. A new spot (isoxazole) will appear.
-
QC Check: If a spot appears at a significantly lower Rf than the product but higher than the start, check for furoxan dimer formation.
-
-
Workup:
-
Filter off the precipitated amine salts.
-
Wash the filtrate with water (
) and brine ( ). -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Interfacial Generation (Aqueous/Green Chemistry)
Best for: Large-scale reactions or substrates sensitive to organic bases.
Rationale: Using a biphasic system (Ethyl Acetate/Water) with a weak inorganic base (
-
Setup: Dissolve 4-chlorobenzohydroximoyl chloride (10 mmol) and dipolarophile (1.1 equiv) in Ethyl Acetate (40 mL).
-
Base Addition: Add a saturated aqueous solution of Sodium Bicarbonate (
) (20 mL) to the flask. -
Agitation: Stir vigorously at RT for 12–24 hours.
-
Workup: Separate phases. Extract aqueous layer with EtOAc. Combine organics, dry, and concentrate.[6]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / High Dimer | Base added too quickly. | Increase dilution of base; extend addition time to >2 hours. |
| Incomplete Conversion | Base neutralized by moisture (hydrolysis). | Ensure anhydrous solvents; increase base equivalents to 1.5x. |
| Precipitate Clogging | Amine salts precipitating early. | Switch solvent to DMF (homogeneous) or use Protocol B (biphasic). |
| No Reaction | Substrate degradation. | Check purity of hydroximoyl chloride (H-NMR). It degrades if stored improperly. |
Stoichiometry Table (Standard Scale)
| Component | MW ( g/mol ) | Equiv | Amount (for 10 mmol scale) |
| 4-Cl-Benzohydroximoyl Chloride | 190.03 | 1.0 | 1.90 g |
| Triethylamine ( | 101.19 | 1.1 | 1.11 g (approx 1.53 mL) |
| Dipolarophile (e.g., Styrene) | 104.15 | 1.2 | 1.25 g |
| DCM (Solvent) | - | - | 50-60 mL |
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[7][8][9][10] Past and Future. Angewandte Chemie International Edition. Link
-
Context: Foundational text establishing the mechanism of nitrile oxide cycloadditions.[9]
-
-
Vollhardt, K. P. C., et al. (1998). Topological catalysis of the formation of 4-chlorobenzonitrile oxide. Organic Syntheses. Link
-
Context: Authoritative procedure for handling hydroximoyl chlorides.[7]
-
-
Deng, X., & Mani, N. S. (2010). Reaction of nitrile oxides with dipolarophiles in water. Organic Letters.[8][10] Link
- Context: Source for the "Green/Aqueous" Protocol B.
-
Safety Data Sheet (SDS). 4-Chlorobenzohydroximoyl chloride. Fisher Scientific.[2] Link
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. youtube.com [youtube.com]
- 5. prepchem.com [prepchem.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
- 10. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
using 4-chloro-N-hydroxybenzenecarboximidoyl chloride in click chemistry
Executive Summary
This technical guide details the application of 4-chloro-N-hydroxybenzenecarboximidoyl chloride (CAS: 5033-28-3) as a stable, "latent" dipole precursor in Click Chemistry. Unlike the Azide-Alkyne Cycloaddition (CuAAC), which uses a stable azide, this methodology relies on the in situ generation of a reactive nitrile oxide species.
This reagent is critical for synthesizing 3,5-disubstituted isoxazoles , a privileged scaffold in medicinal chemistry (e.g., COX-2 inhibitors, beta-lactamase inhibitors). The 4-chloro substituent provides a strategic handle for downstream palladium-catalyzed cross-coupling, making this reagent a versatile building block for diversity-oriented synthesis (DOS).
Mechanistic Principles
The reaction proceeds via a 1,3-Dipolar Cycloaddition .[1][2][3][4][5][6] The hydroximoyl chloride itself is inert toward alkynes. It must be activated by a base (dehydrohalogenation) to release the transient 4-chlorobenzonitrile oxide .
Key Mechanistic Constraints:
-
Dipole Instability: Nitrile oxides are unstable and prone to dimerization (forming furoxans).
-
Concentration Control: The base must be added slowly, or the dipolarophile (alkyne) must be in excess, to ensure the rate of cycloaddition (
) exceeds the rate of dimerization ( ). -
Regioselectivity:
-
Thermal/Base-Only: Favors 3,5-disubstituted products with terminal alkynes due to steric factors, but often yields regioisomeric mixtures with internal alkynes.
-
Cu(I)-Catalyzed (NOAC): Strictly enforces 3,5-regioselectivity and accelerates the rate.
-
Pathway Diagram
Figure 1: Mechanistic pathway for the generation of nitrile oxide and subsequent cycloaddition.[1][3][6][7][8] Note the competition between productive cycloaddition and parasitic dimerization.
Experimental Protocols
Protocol A: Catalyst-Free Thermal Cycloaddition
Best for: Simple terminal alkynes where copper contamination must be avoided.
Reagents:
-
Precursor: 4-chloro-N-hydroxybenzenecarboximidoyl chloride (1.0 equiv)
-
Dipolarophile: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Base: Triethylamine (
) (1.1 equiv) -
Solvent: Dichloromethane (DCM) or Ethanol (EtOH)
Step-by-Step Workflow:
-
Preparation: Dissolve the Alkyne (1.2 mmol) and Hydroximoyl Chloride (1.0 mmol, 190 mg) in anhydrous DCM (5 mL) in a round-bottom flask.
-
Activation: Cool the solution to 0°C in an ice bath. Note: Lower temperature suppresses dimerization.
-
Addition: Dissolve
(1.1 mmol) in 1 mL DCM. Add this solution dropwise over 30 minutes using a syringe pump or addition funnel.-
Critical Control Point: Rapid addition generates a high concentration of nitrile oxide, favoring furoxan formation.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (disappearance of the chloride).
-
Workup: Wash with water (2 x 10 mL) and brine. Dry over
.[9] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc).
Protocol B: Copper(I)-Mediated Regioselective Synthesis (Cu-NOAC)
Best for: Ensuring strict 3,5-regioselectivity and accelerating slow reactions.
Reagents:
-
Precursor: 4-chloro-N-hydroxybenzenecarboximidoyl chloride (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.0 equiv)[9]
-
Base:
or (1.0 equiv) -
Catalyst:
(5 mol%) + Sodium Ascorbate (10 mol%) -
Solvent:
-BuOH/Water (1:1)
Step-by-Step Workflow:
-
Solvent Prep: Mix
-BuOH and water (1:1 ratio, 4 mL total). -
Loading: Add Alkyne (1.0 mmol) and Hydroximoyl Chloride (1.0 mmol) to the vial.
-
Catalyst Generation: Add
solution followed by Sodium Ascorbate. The solution should turn bright yellow/orange (active Cu(I)). -
Initiation: Add the base (
) slowly. -
Reaction: Stir vigorously at RT for 2–6 hours. The product often precipitates out of the aqueous mixture.
-
Isolation: Filter the precipitate or extract with EtOAc.
Data & Performance Metrics
The following table summarizes the expected regioselectivity and yields based on the method used.
| Parameter | Thermal Method (Protocol A) | Cu-Catalyzed (Protocol B) |
| Active Species | Free Nitrile Oxide | Copper(I)-Acetylide / Nitrile Oxide complex |
| Regioselectivity | ~90:10 (3,5- vs 3,4-isomer) | >99:1 (3,5-isomer exclusive) |
| Reaction Time | 6 – 24 Hours | 1 – 4 Hours |
| Side Products | Furoxan (Dimer) risk is high | Minimal dimerization |
| Substrate Scope | Terminal & Internal Alkynes | Terminal Alkynes Only |
Troubleshooting & Optimization
Issue: Low Yield / Furoxan Formation
-
Diagnosis: The nitrile oxide dipoles reacted with each other instead of the alkyne.
-
Solution: Use the Slow Addition Protocol . Do not add the base all at once. Alternatively, increase the equivalents of the alkyne (to 2.0 or 3.0 equiv) to statistically favor the cycloaddition.
Issue: Regioisomer Mixtures
-
Diagnosis: Thermal cycloaddition with electron-deficient alkynes or internal alkynes often lacks selectivity.
-
Solution: Switch to Protocol B (Cu-NOAC) . If the substrate is an internal alkyne, copper will not work; consider using a Ruthenium catalyst (
) to access the 3,4-isomer or steric control strategies.
Safety Profile (HSE)
-
Skin Sensitizer: 4-chloro-N-hydroxybenzenecarboximidoyl chloride is a potent skin irritant and sensitizer. Wear double nitrile gloves.
-
Lachrymator Potential: The hydrolyzed product and the chloride itself can be irritating to mucous membranes. Handle in a fume hood.
-
HCl Evolution: The activation step releases HCl (neutralized by base). Ensure venting if running on a large scale.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][5][6][10] Past and Future. Angewandte Chemie International Edition.[2] Link
-
Rostovtsev, V. V., et al. (2002).[2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie.[2] Link
-
Fuller, A. A., et al. (2005). Liquid-Phase Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition.[3] Journal of Combinatorial Chemistry. Link
-
Gogoi, S., & Konwar, D. (2006). An Efficient Protocol for the Synthesis of Isoxazoles.[11] Tetrahedron Letters.[1] Link
-
Safety Data Sheet (SDS). 4-Chloro-N-hydroxybenzenecarboximidoyl chloride. Fisher Scientific.[12] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. labinsights.nl [labinsights.nl]
- 5. BJOC - Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester [beilstein-journals.org]
- 6. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
Advanced Application Note: Preparation of 4-Chloro-N-hydroxybenzenecarboximidoyl Chloride from Oximes
Executive Summary
This technical guide details the synthesis of 4-chloro-N-hydroxybenzenecarboximidoyl chloride (also known as 4-chlorobenzohydroximoyl chloride) from 4-chlorobenzaldehyde oxime . This compound is a critical intermediate in the generation of nitrile oxides, which are utilized in 1,3-dipolar cycloadditions ("Click Chemistry") to synthesize isoxazoles and isoxazolines—key pharmacophores in modern drug discovery (e.g., antibiotics, anticancer agents).
We present two distinct protocols:
-
Method A (Standard): The industry-standard N-Chlorosuccinimide (NCS)/DMF route, favored for its reliability and scalability in medicinal chemistry labs.
-
Method B (Green): An Oxone®-mediated oxidative chlorination, offering a sustainable alternative with simplified workup.
Scientific Foundation & Mechanism
The Transformation
The conversion of an aldoxime to a hydroximoyl chloride involves the replacement of the formyl hydrogen with a chlorine atom. This transforms the oxime into a precursor that, upon treatment with a mild base (e.g.,
Mechanistic Insight: The NCS/DMF System
While direct chlorination with
-
Role of DMF: N,N-Dimethylformamide acts as more than just a solvent.[2] It facilitates the reaction, likely through the formation of a Vilsmeier-Haack-type intermediate or by stabilizing the polar transition states involved in the chlorination.
-
Radical vs. Ionic: The reaction mechanism is often debated but is generally considered to proceed via a radical chain pathway initiated by trace amounts of
or light, or an electrophilic halogenation pathway where DMF activates the NCS.
Reaction Scheme:
Safety & Hazard Analysis (Critical)
WARNING: Hydroximoyl chlorides are potent skin irritants and can be vesicants (blistering agents). They must be handled with extreme care.[3][4][5][6]
-
Explosion Hazard: Hydroximoyl chlorides are generally stable at room temperature, but their derivative nitrile oxides are unstable and can dimerize exothermically to furoxans if generated in the absence of a dipolarophile. Never add base to the hydroximoyl chloride unless the trapping agent (alkene/alkyne) is present.
-
Thermal Instability: Do not heat the isolated hydroximoyl chloride above 100°C without a solvent.
-
PPE: Double nitrile gloves, chemical splash goggles, and a functional fume hood are mandatory.
Experimental Protocols
Method A: The NCS/DMF Standard Protocol
Best for: High purity requirements, gram-scale synthesis, and complex substrates.
Materials
-
Precursor: 4-Chlorobenzaldehyde oxime (1.0 equiv)
-
Reagent: N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) (0.5 M concentration relative to oxime)
-
Quench: Ice-cold water
-
Extraction: Ethyl Acetate (
) or Diethyl Ether ( )
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (
). -
Dissolution: Add 4-chlorobenzaldehyde oxime (e.g., 1.56 g, 10 mmol) and dissolve in DMF (20 mL).
-
Activation: Add roughly 10% of the NCS (147 mg) to the stirring solution at room temperature (25°C).
-
Expert Tip: Wait 5-10 minutes. An initiation period is often observed. If the reaction does not start (indicated by a slight exotherm or color change), mild heating to 35°C or addition of a catalytic amount of
gas (vapor from a bottle) can kickstart the radical chain.
-
-
Addition: Once initiated, add the remaining NCS (1.32 g) portion-wise over 15–20 minutes.
-
Control: Maintain internal temperature below 40°C using a water bath if necessary. The reaction is exothermic.[6]
-
-
Completion: Stir at room temperature for 1–2 hours. Monitor by TLC (typically 20% EtOAc/Hexane). The oxime spot (
) should disappear, replaced by a less polar hydroximoyl chloride spot ( ). -
Workup:
-
Pour the reaction mixture into ice-water (100 mL). The product may precipitate as a white/off-white solid.
-
Extract with EtOAc (
mL). -
Wash the combined organics with water (
mL) to remove DMF, followed by brine ( mL). -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude solid is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from Hexane/Chloroform or purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexane).
Method B: The Oxone®/HCl Green Protocol
Best for: Sustainability, avoiding DMF, and rapid synthesis.
Materials
-
Precursor: 4-Chlorobenzaldehyde oxime (1.0 equiv)
-
Oxidant: Oxone® (
) (1.1 equiv) -
Halogen Source:
(1M aqueous) or -
Solvent: DMF/Water or Acetonitrile/Water
Step-by-Step Procedure
-
Setup: In a beaker, suspend 4-chlorobenzaldehyde oxime (10 mmol) in Acetonitrile (20 mL).
-
Acidification: Add 1M HCl (11 mmol).
-
Oxidation: Add Oxone® (6.15 g, 10 mmol) portion-wise with vigorous stirring.
-
Reaction: Stir at room temperature for 30–60 minutes. The active chlorine species is generated in situ, chlorinating the oxime.
-
Workup: Dilute with water. The product often precipitates directly. Filter the solid, wash with water, and dry in a vacuum desiccator.[7]
Process Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| No Reaction (NCS Method) | Radical chain failed to initiate. | Add 1 drop of conc. HCl or expose the flask to UV light/sunlight. Warm to 40°C. |
| Runaway Exotherm | NCS added too quickly. | Use an ice bath during addition.[6][8] Add NCS in 5 portions. |
| Low Yield | Product lost in DMF/Water wash. | Ensure thorough extraction (3x). Use |
| Sticky Solid | Residual DMF. | Wash organic layer extensively with water. Dry under high vacuum for >4 hours. |
Characterization Data
Compound: 4-Chloro-N-hydroxybenzenecarboximidoyl chloride
Molecular Formula:
-
Physical State: White to pale yellow crystalline solid.
-
Melting Point: 87–88 °C [1].[9]
-
NMR (CDCl
, 400 MHz): 8.90 (s, 1H, , exchangeable), 7.82 (d, Hz, 2H, Ar-H), 7.39 (d, Hz, 2H, Ar-H). -
IR (KBr): 3350 (
str), 1610 ( ), 1590 (Ar), 1090 ( ), 830 ( ) cm .
Visualization: Workflow & Logic
Synthesis Workflow (Method A)
Caption: Step-by-step workflow for the NCS-mediated synthesis of 4-chloro-N-hydroxybenzenecarboximidoyl chloride.
Reaction Pathway & Downstream Application
Caption: Chemical pathway from oxime to isoxazole scaffold via the hydroximoyl chloride intermediate.[10][11]
References
-
Chemsrc. (2025).[3][5] 4-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE Physical Properties. Retrieved from [Link]
-
Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of benzohydroximoyl chlorides (nitrile oxide precursors).[12] The Journal of Organic Chemistry, 45(19), 3916–3918. (Seminal paper on NCS/DMF method).
- Jae, H. K., et al. (2003). Synthesis of Hydroximoyl Chlorides from Aldoximes using NCS/DMF. Tetrahedron Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. itwreagents.com [itwreagents.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE | CAS#:28123-63-9 | Chemsrc [chemsrc.com]
- 10. 4-Fluoro-N-hydroxybenzimidoyl chloride | C7H5ClFNO | CID 5706360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
solvent selection for 4-chlorobenzohydroximoyl chloride cycloadditions
An In-Depth Technical Guide to Solvent Selection for 4-Chlorobenzohydroximoyl Chloride Cycloadditions
Abstract
This guide provides a rigorous framework for selecting solvents in the 1,3-dipolar cycloaddition of 4-chlorobenzohydroximoyl chloride. Unlike simple substitution reactions, this transformation involves a delicate competition between the desired cycloaddition and the parasitic dimerization of the transient nitrile oxide intermediate. This protocol synthesizes mechanistic insights with practical methodologies to maximize isoxazoline/isoxazole yields while suppressing furoxan formation.
Mechanistic Foundation: The Kinetic Competition
To select the correct solvent, one must understand the three distinct phases of the reaction. The solvent does not merely dissolve reagents; it dictates the lifetime of the unstable dipole.
-
Generation (Dehydrohalogenation): 4-Chlorobenzohydroximoyl chloride reacts with a base (typically triethylamine, Et
N) to release HCl, generating 4-chlorobenzonitrile oxide in situ.-
Solvent Impact: Solvents that precipitate the byproduct (Et
N·HCl) drive this equilibrium forward but may trap the nitrile oxide in the crystal lattice if precipitation is too rapid.
-
-
Cycloaddition (The Product Pathway): The nitrile oxide reacts with a dipolarophile (alkene/alkyne) via a concerted [3+2] mechanism.
-
Solvent Impact: While concerted reactions are theoretically solvent-independent, polar protic solvents can accelerate the reaction via hydrogen-bond stabilization of the transition state (TS).
-
-
Dimerization (The Failure Pathway): Two molecules of nitrile oxide react to form 3,4-bis(4-chlorophenyl)furoxan.
-
Solvent Impact: Dimerization is second-order with respect to the nitrile oxide. High local concentrations of the dipole favor dimerization. Non-polar solvents often accelerate dimerization relative to cycloaddition.
-
Solvent Selection Matrix
The following table categorizes solvents based on their influence on the Generation vs. Dimerization competition.
| Solvent System | Polarity | Et | Cycloaddition Rate | Dimerization Risk | Recommended For |
| Dichloromethane (DCM) | Moderate | Low (Precipitates) | Moderate | Moderate | General Purpose. Standard for most organic dipolarophiles. |
| Tetrahydrofuran (THF) | Moderate | Moderate | Moderate | Low | Labile Substrates. Good for polar dipolarophiles; easier workup than DMF. |
| Toluene/Benzene | Low | Very Low | Slow | High | High-Temperature. Only use if thermal activation is required (>80°C). |
| Ethanol/Water (1:1) | High | High (Soluble) | Fast | Low | Green/Fast. Accelerates reaction via hydrophobic effect ("On-Water"). |
| DMF | High | High | Moderate | Low | Stubborn Substrates. High solubility prevents salt encapsulation. |
Experimental Protocols
Protocol A: The "Slow-Release" Method (Dichloromethane)
Best for: Standard organic synthesis where moisture sensitivity is a concern.
Principle: To minimize dimerization, the concentration of the free nitrile oxide must be kept low. This is achieved by the slow addition of the base to a solution containing the hydroximoyl chloride and the dipolarophile.
Materials:
-
4-Chlorobenzohydroximoyl chloride (1.0 equiv)
-
Dipolarophile (Alkene/Alkyne) (1.2 – 1.5 equiv)
-
Triethylamine (Et
N) (1.1 equiv)[1][2] -
Dichloromethane (Anhydrous)
Step-by-Step Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 4-chlorobenzohydroximoyl chloride (1.0 mmol) and the dipolarophile (1.2 mmol) in DCM (10 mL).
-
Temperature Control: Cool the solution to 0°C using an ice bath. Note: Lower temperatures stabilize the nitrile oxide and reduce dimerization rates.
-
Controlled Initiation: Dissolve Et
N (1.1 mmol) in DCM (5 mL) in a separate syringe or addition funnel. -
Slow Addition: Add the Et
N solution dropwise over 30–60 minutes .-
Checkpoint: The solution should become cloudy as Et
N·HCl precipitates. If the solution turns yellow/orange rapidly, the addition is too fast (nitrile oxide accumulation).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Product is usually less polar than the hydroximoyl chloride).
-
Workup: Filter off the precipitated Et
N·HCl salts. Wash the filtrate with water (1x) and brine (1x). Dry over Na SO and concentrate.
Protocol B: The "On-Water" Acceleration Method
Best for: Reaction speed, green chemistry, and substrates tolerant of aqueous conditions.
Principle: Water forces the organic reactants into hydrophobic interactions, increasing the effective concentration and stabilizing the polarized transition state via hydrogen bonding.
Materials:
-
4-Chlorobenzohydroximoyl chloride (1.0 equiv)
-
Dipolarophile (1.1 equiv)
-
Sodium Bicarbonate (NaHCO
) or Et N -
Ethanol/Water (1:1 mixture)
Step-by-Step Procedure:
-
Suspension: Suspend the dipolarophile and 4-chlorobenzohydroximoyl chloride in a 1:1 mixture of Ethanol and Water (0.2 M concentration).
-
Base Addition: Add solid NaHCO
(1.5 equiv) in one portion.-
Note: Unlike Protocol A, the "on-water" effect accelerates the cycloaddition so significantly that slow addition is often unnecessary.
-
-
Agitation: Stir vigorously at room temperature. The reaction is often complete within 1–3 hours.
-
Workup: The product often precipitates out of the solution.
-
Solid Product: Filter and wash with water/cold ethanol.
-
Oily Product: Extract with Ethyl Acetate, wash with brine, dry, and concentrate.
-
Visualization of Reaction Logic
The following diagram illustrates the competing pathways and the decision logic for solvent selection.
Caption: Kinetic competition between the desired cycloaddition (k_cyc) and parasitic dimerization (k_dim). Solvent polarity shifts the favorability toward cycloaddition.
Troubleshooting & Optimization
-
Problem: High Furoxan (Dimer) Formation.
-
Cause: Local concentration of nitrile oxide is too high.
-
Solution: Switch to Protocol A and increase the addition time of the base to 2–4 hours. Dilute the reaction mixture further (0.05 M).
-
-
Problem: Low Conversion / Starting Material Recovery.
-
Cause: Base is reacting too slowly or Et
N·HCl is encapsulating the chloride. -
Solution: Switch to Protocol B (Aqueous/Ethanol) or use THF to maintain homogeneity.
-
-
Problem: Regioselectivity Issues.
-
Insight: Solvent has minimal effect on regioselectivity (which is FMO controlled). To alter regioselectivity, change the steric bulk of the dipolarophile or the electronic nature of the dipole substituents, not the solvent.
-
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4][5][6][7] Past and Future. Angewandte Chemie International Edition.[3] Link
-
Organic Chemistry Portal. (n.d.). 1,3-Dipolar Cycloaddition - Huisgen Reaction.[3][4]Link
-
Mendelovskiy, V. L., et al. (2021).[8] Unveiling the Chemo- and Regioselectivity of the [3+2] Cycloaddition Reaction between 4-Chlorobenzonitrile Oxide and β-Aminocinnamonitrile. ResearchGate. Link
-
Chatterjee, A., et al. (2014). Additive-assisted regioselective 1,3-dipolar cycloaddition of azomethine ylides.[7] Beilstein Journal of Organic Chemistry. Link
Sources
- 1. Metal Free Sequential [3+2]-Dipolar Cycloadditions using Cyclooctynes and 1,3-Dipoles of Different Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Additive-assisted regioselective 1,3-dipolar cycloaddition of azomethine ylides with benzylideneacetone [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving yield of isoxazole synthesis using 4-chlorobenzohydroximoyl chloride
Technical Support Center: Optimizing Isoxazole Synthesis via 4-Chlorobenzohydroximoyl Chloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and complex purification profiles during 1,3-dipolar cycloadditions using 4-chlorobenzohydroximoyl chloride.
The core issue almost universally stems from the transient nature of the 4-chlorobenzonitrile oxide intermediate. If not managed correctly, this highly reactive dipole will undergo self-dimerization rather than the desired [3+2] cycloaddition with your alkyne or alkene dipolarophile. This guide provides a causality-driven troubleshooting framework and a self-validating protocol to ensure high-yielding, reproducible isoxazole synthesis.
Reaction Pathway Visualization
Reaction pathways of 4-chlorobenzonitrile oxide: [3+2] cycloaddition vs. furoxan dimerization.
Frequently Asked Questions (Troubleshooting Guide)
Q1: I am getting very low yields of my target isoxazole, and TLC/NMR shows a massive non-polar by-product. What is happening? A1: You are observing the formation of 3,4-bis(4-chlorophenyl)furoxan (also known as 1,2,5-oxadiazole 2-oxide)[1]. Nitrile oxides are generated in situ by the dehydrohalogenation of hydroximoyl chlorides using a base[2]. Because nitrile oxides are highly reactive 1,3-dipoles, they rapidly undergo self-cycloaddition (dimerization) if their local concentration exceeds the concentration of the target dipolarophile[3]. The causality is simple: bolus (all-at-once) addition of base creates a massive spike in nitrile oxide concentration, kinetically favoring the furoxan dimer over the slower intermolecular reaction with your alkyne[4].
Q2: How can I suppress this furoxan dimerization and drive the reaction toward the isoxazole? A2: You must establish a "pseudo-high dilution" environment. This means keeping the steady-state concentration of the nitrile oxide extremely low while maintaining a high concentration of the dipolarophile[4]. Practically, this is achieved by the slow, controlled addition of either the base or the 4-chlorobenzohydroximoyl chloride over several hours using a syringe pump[5]. By matching the rate of nitrile oxide generation to the rate of the [3+2] cycloaddition, the dipole is consumed as soon as it is formed, virtually eliminating dimerization[3].
Q3: Does the choice of base and temperature matter? I currently use Triethylamine (TEA) at reflux. A3: Yes, both are critical variables.
-
Base: While TEA is common, it can sometimes act as a competing nucleophile or cause unwanted side reactions. Diisopropylethylamine (DIPEA / Hünig's base) is sterically hindered and often provides superior yields and cleaner profiles[6]. Alternatively, using a biphasic system with low-solubility inorganic bases (like KHCO3 or Na2CO3) naturally throttles the dehydrohalogenation rate without needing a syringe pump[5].
-
Temperature: Do not heat the reaction unless absolutely necessary. Elevated temperatures significantly increase the rate of nitrile oxide dimerization[6]. Ambient temperature (20-25 °C) is optimal for 4-chlorobenzohydroximoyl chloride cycloadditions[6].
Quantitative Data: Impact of Addition Method and Base on Yield
The following table summarizes expected outcomes based on standard optimization parameters for 4-chlorobenzohydroximoyl chloride cycloadditions.
| Base (Equivalents) | Addition Method | Temp (°C) | Time | Isoxazole Yield (%) | Furoxan Yield (%) |
| TEA (1.5 eq) | Bolus (All at once) | 25 | 2 h | 25 - 35% | 50 - 60% |
| TEA (1.5 eq) | Syringe Pump (10 h) | 25 | 12 h | 70 - 75% | < 5% |
| DIPEA (1.5 eq) | Syringe Pump (10 h) | 25 | 12 h | 80 - 85% | < 5% |
| KHCO3 (2.0 eq) | Biphasic (H2O/DCM) | 25 | 24 h | 65 - 75% | ~ 10% |
Self-Validating Experimental Protocol: Syringe-Pump Mediated [3+2] Cycloaddition
This protocol uses DIPEA and a syringe pump to ensure pseudo-high dilution. It is a self-validating system: if the addition rate is correct, the reaction mixture will remain relatively pale; if it turns deep yellow/orange rapidly, it is a visual indicator that the base is being added too quickly and furoxan is accumulating.
Reagents & Equipment:
-
4-Chlorobenzohydroximoyl chloride (1.0 equiv)
-
Terminal Alkyne dipolarophile (1.5 - 2.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Programmable syringe pump
Step-by-Step Methodology:
-
Preparation of the Dipolarophile Solution: In an oven-dried, argon-flushed round-bottom flask, dissolve the terminal alkyne (1.5 equiv) and 4-chlorobenzohydroximoyl chloride (1.0 equiv) in anhydrous DCM (yielding a 0.1 M concentration with respect to the hydroximoyl chloride).
-
Causality Note: Having the hydroximoyl chloride and alkyne together is entirely safe because no nitrile oxide can form without the base.
-
-
Preparation of the Base Solution: In a separate glass syringe, dissolve DIPEA (1.5 equiv) in anhydrous DCM (volume should equal roughly 1/5th of the reaction flask volume).
-
Controlled Addition: Mount the syringe on the programmable syringe pump. Insert the needle through the septum of the reaction flask, ensuring the tip is dripping directly into the stirring vortex.
-
Execution: Set the syringe pump to deliver the DIPEA solution continuously over a period of 8 to 10 hours at room temperature (20-25 °C) under vigorous magnetic stirring.
-
Causality Note: The slow introduction of DIPEA ensures the 4-chlorobenzonitrile oxide is generated at a trickle, allowing the excess alkyne to trap it immediately before it can find another nitrile oxide molecule to dimerize with.
-
-
Completion and Quench: Once the addition is complete, allow the reaction to stir for an additional 2 hours to ensure full conversion. Quench the reaction by adding saturated aqueous NH4Cl to neutralize any remaining base.
-
Workup: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (typically Hexanes/Ethyl Acetate) to isolate the pure 3-(4-chlorophenyl)-5-substituted isoxazole.
References
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals.[Link]
-
Nitrile Oxide Cycloaddition Chemistry Using Benzotriazole as a Steric Auxiliary. ConnectSci.[Link]
-
Ruthenium-Catalyzed Cycloadditions of 1-Haloalkynes with Nitrile Oxides and Organic Azides. SciSpace.[Link]
-
Cycloaddition reactions of nitrosoalkenes, azoalkenes and nitrile oxides mediated by hydrotalcite. Arkivoc.[Link]
-
The rapid generation of isothiocyanates in flow. Beilstein Journals.[Link]
Sources
- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 2. connectsci.au [connectsci.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - The rapid generation of isothiocyanates in flow [beilstein-journals.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. scispace.com [scispace.com]
Technical Support Center: 4-Chloro-N-hydroxybenzenecarboximidoyl Chloride
This guide is structured as a Tier-3 Technical Support resource, designed for researchers requiring immediate, high-level troubleshooting for the purification of 4-chloro-N-hydroxybenzenecarboximidoyl chloride (also known as 4-chloro-N-hydroxybenzimidoyl chloride or p-chlorobenzohydroximoyl chloride).
CAS: 28123-63-9 | Molecular Formula: C
⚠️ Core Directive: Stability & Handling
Status: Metastable Intermediate This compound is a hydroximoyl chloride . It is not a stable end-product but a functionalized precursor, typically used to generate 4-chlorobenzonitrile oxide in situ for 1,3-dipolar cycloadditions.
Critical Hazard:
-
Thermal Instability: Above 100°C (or in the presence of mild base), it eliminates HCl to form the nitrile oxide, which rapidly dimerizes to 3,4-bis(4-chlorophenyl)furoxan .
-
Hydrolysis: Prolonged exposure to moisture converts it back to 4-chlorobenzohydroxamic acid or 4-chlorobenzoic acid.
-
Safety: Potent skin sensitizer and lachrymator. Handle in a fume hood.
Part 1: Rapid Diagnostics (FAQ)
Quick answers to visual and physical anomalies.
| Symptom | Diagnosis | Immediate Action |
| Product is Yellow/Orange | Decomposition. Pure compound is white/off-white. Yellow indicates formation of the Furoxan dimer (nitrile oxide dimerization). | Check melting point.[1][2] If MP > 100°C, it is likely the dimer. Recrystallization may not separate this easily; chromatography is required. |
| Product is Sticky/Gum | Residual Solvent or DMF. If synthesized using NCS/DMF, residual dimethylformamide is difficult to remove and prevents crystallization. | Dissolve in Et |
| Smell of Chlorine | Trapped Cl | Degas under high vacuum (< 1 mbar) for 2 hours. Store over solid KOH pellets in a desiccator. |
| Melting Point is < 80°C | Wet/Impure. The eutectic point is depressed by unreacted oxime or solvent. | Dry under vacuum.[2] If MP remains low, perform Protocol A (Recrystallization). |
Part 2: Purification Protocols
Protocol A: Recrystallization (The Gold Standard)
Best for removing trace succinimide (from NCS oxidation) and unreacted oxime.
Solvent System: Dichloromethane (DCM) / Hexane (or Pentane). Rationale: Hydroximoyl chlorides are thermally labile. We avoid boiling high-boiling solvents (like toluene) to prevent thermal dehydrohalogenation.
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add minimal Dichloromethane (DCM) at room temperature (or slightly warmed to 30°C) until dissolved.
-
Filtration (Optional): If insoluble particles remain (likely succinimide), filter rapidly through a cotton plug.
-
Precipitation: While stirring, slowly add Hexane dropwise until the solution turns slightly turbid (cloud point).
-
Crystallization: Add a few drops of DCM to clear the turbidity. Cap the flask and place it in a -20°C freezer overnight. Do not induce crystallization by boiling off solvent, as heat promotes degradation.
-
Collection: Filter the white needles cold. Wash with cold Hexane.
-
Validation: Target Melting Point: 87–88°C .
Protocol B: Flash Chromatography (The "Rescue" Mission)
Use this ONLY if the compound is yellow (dimer contamination) or contains significant impurities.
Stationary Phase Warning: Silica gel is slightly acidic. This acidity can catalyze the elimination of HCl, converting your product into the nitrile oxide on the column. Mitigation: You must neutralize the silica.
-
Slurry Preparation: Mix Silica Gel 60 with Mobile Phase (Hexane/Ethyl Acetate 9:1) containing 1% Triethylamine (Et
N) . -
Packing: Pour the slurry. Flush with 2 column volumes of Hexane/EtOAc (9:1) without amine to remove excess base (excess base will also destroy your product).
-
Loading: Load sample as a concentrated solution in DCM.
-
Elution: Run a gradient from 100% Hexane to 80:20 Hexane/EtOAc.
-
Furoxan Dimer: Elutes first (non-polar).
-
Hydroximoyl Chloride (Product): Elutes second.
-
Oxime/Succinimide: Elutes last (polar).
-
-
Evaporation: Rotovap at < 35°C . Do not overheat the water bath.
Part 3: Troubleshooting Matrix & Logic Flow
The following diagram illustrates the decision-making process for purification and the chemical pathways leading to common impurities.
Figure 1: Purification logic flow and degradation identification.
Part 4: Self-Validating Analytical Data
Use these metrics to confirm identity and purity.
Proton NMR ( H NMR, CDCl )
The most critical diagnostic is the disappearance of the oxime proton.
| Signal (ppm) | Multiplicity | Integration | Assignment | Diagnostic Note |
| ~8.5 - 9.0 | Broad Singlet | 1H | -OH | Disappears with D |
| 7.8 - 7.9 | Doublet (d) | 2H | Ar-H (ortho) | AA'BB' system characteristic of para-substitution. |
| 7.3 - 7.4 | Doublet (d) | 2H | Ar-H (meta) | |
| ABSENT | Singlet | -- | CH=N | CRITICAL: If you see a singlet around 8.1-8.3 ppm, you have unreacted oxime. |
IR Spectroscopy (ATR/KBr)
-
3200–3400 cm
: O-H stretch (Broad). -
~1600–1620 cm
: C=N stretch (Weak/Medium). -
~1090 cm
: Ar-Cl stretch. -
Absence: No C=O stretch (unless contaminated with succinimide, which shows strong bands at 1700/1780 cm
).
References
-
Liu, K. et al. (2012). "Synthesis of hydroximoyl chlorides from aldoximes using N-chlorosuccinimide." Journal of Organic Chemistry.
-
Grundmann, C. & Dean, J. M. (1965). "Nitrile Oxides. V. Stable Aromatic Nitrile Oxides." Journal of Organic Chemistry. (Classic reference for stability and dimerization of nitrile oxide precursors).
-
National Institute of Standards and Technology (NIST). "Mass Spectrum of 4-chlorobenzohydroximoyl chloride derivatives."
-
PubChem. "4-chloro-N-hydroxybenzenecarboximidoyl chloride Compound Summary."
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Hydroximoyl Chloride Reactions
Welcome to the technical support center for hydroximoyl chloride synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high conversion and yield in these critical reactions. Hydroximoyl chlorides are valuable synthetic intermediates, most notably as stable precursors for the in-situ generation of nitrile oxides used in 1,3-dipolar cycloadditions.[1][2][3] However, their synthesis can be fraught with challenges, from inert starting materials to product instability. This document provides a structured, question-and-answer approach to troubleshoot common problems, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction shows little to no conversion of the starting aldoxime. What are the most likely initial checks?
This is a common and frustrating issue that typically points to problems with reagents, reaction setup, or fundamental reaction conditions. A systematic approach is key to identifying the root cause.
Core Causality: For an aldoxime to be converted to a hydroximoyl chloride, an effective electrophilic chlorine source must be present and reactive under the chosen conditions. Failure often stems from an inactive chlorinating agent, the presence of inhibitors (like water), or insufficient activation energy.
Troubleshooting Protocol:
-
Reagent Integrity is Paramount:
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) is a popular choice but can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or recrystallize old NCS from acetic acid. Other agents like thionyl chloride or oxalyl chloride should be freshly distilled if their purity is suspect.[4][5][6]
-
Solvent Anhydrousness: The reaction is highly sensitive to moisture. Use freshly dried, anhydrous solvents. Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is run under an inert atmosphere (Nitrogen or Argon).[5][7][8] Water will consume the chlorinating agent and can hydrolyze the product.[9]
-
Starting Material Purity: Ensure your starting aldoxime is pure and dry. Impurities can interfere with the reaction.
-
-
Reaction Conditions and Stoichiometry:
-
Catalyst Requirement (for NCS): The widely used method of chlorinating aldoximes with NCS often requires a catalytic amount of a base like pyridine or is performed in a solvent like N,N-dimethylformamide (DMF).[1] In DMF, NCS forms a Vilsmeier-Haack type intermediate, which is the active chlorinating species. Without this activation, the reaction may not proceed.
-
Temperature Control: While some protocols run at room temperature, others require cooling (0 °C) to prevent side reactions or gentle heating to initiate the reaction.[8] If your reaction is stagnant at room temperature, consider a modest increase in temperature, but monitor carefully for byproduct formation.
-
Stoichiometry: Ensure at least a stoichiometric equivalent of the chlorinating agent is used. A slight excess (1.05-1.1 equivalents) is often beneficial to drive the reaction to completion, but a large excess can promote side reactions.
-
Logical Troubleshooting Workflow:
Below is a decision-making workflow to diagnose a stalled reaction.
Caption: Troubleshooting workflow for stalled hydroximoyl chloride reactions.
Q2: My starting material is consumed, but I'm seeing multiple byproducts and a low yield of the desired hydroximoyl chloride. What is happening?
This scenario indicates that while the initial reaction is occurring, competing pathways are dominating. Hydroximoyl chlorides are intermediates that can readily undergo further reactions, especially if not isolated or used promptly.
Core Causality: The primary competing reaction is the dehydrochlorination of the hydroximoyl chloride to form a highly reactive nitrile oxide. This is especially prevalent in the presence of a base. The nitrile oxide can then dimerize to form a furoxan or react with any available dipolarophiles.[1][2]
Common Side Reactions and Solutions:
-
Nitrile Oxide Formation and Dimerization:
-
Cause: The presence of a base (even a mild one like triethylamine, or excess pyridine used as a catalyst) will abstract the acidic proton from the oxime hydroxyl group, leading to the elimination of HCl and formation of the nitrile oxide.
-
Solution:
-
Minimize Base: If a base is required, use it in strictly catalytic amounts. If using a base as an acid scavenger, add it slowly at a low temperature (0 °C) and use only a stoichiometric equivalent.
-
Temperature Control: Higher temperatures accelerate the elimination to the nitrile oxide. Maintain low temperatures throughout the reaction.
-
One-Pot Protocol: If the ultimate goal is a 1,3-dipolar cycloaddition, embrace the in-situ formation of the nitrile oxide. Add your dipolarophile to the reaction mixture from the start. This "traps" the nitrile oxide as it forms, preventing dimerization and driving the reaction toward the desired cycloadduct.[1][3]
-
-
-
Hydrolysis:
-
Cause: As mentioned in Q1, any moisture present during the reaction or, more commonly, during the workup can hydrolyze the hydroximoyl chloride product back to the starting aldoxime.[9]
-
Solution: Maintain scrupulously anhydrous conditions during workup. Use anhydrous solvents for extraction and drying agents like anhydrous magnesium sulfate or sodium sulfate. Avoid aqueous washes if the product is particularly sensitive.
-
Reaction Pathways Diagram:
The following diagram illustrates the desired pathway versus the major competing side reactions.
Caption: Competing pathways in hydroximoyl chloride synthesis.
Q3: My conversion seems high by TLC, but my isolated yield is very low. What could be happening during workup and purification?
This is a classic sign that your product is unstable under the conditions used for isolation. Hydroximoyl chlorides, particularly aliphatic ones, can be thermally labile and highly sensitive to both moisture and chromatography media.[1][10]
Core Causality: Decomposition during purification is the most probable cause. Standard purification techniques like silica gel chromatography can often lead to complete degradation of the product.
Best Practices for Workup and Isolation:
-
Avoid Aqueous Workups: If possible, avoid washing the reaction mixture with water or aqueous bicarbonate solutions. A direct filtration to remove any solid byproducts (like succinimide from NCS) followed by solvent removal under reduced pressure is often the best first step.
-
Minimize Heat Exposure: Concentrate the reaction mixture at low temperatures (≤ 30 °C) using a rotary evaporator. Do not heat aggressively to remove the last traces of solvent.
-
Avoid Silica Gel Chromatography: Silica gel is acidic and contains bound water, making it a hostile environment for most hydroximoyl chlorides. Attempting to purify via a standard silica column will often result in hydrolysis back to the oxime or decomposition.
-
Alternative Purification: If purification is absolutely necessary, consider a very fast filtration through a short plug of neutral alumina (deactivated with 5% water) or Celite to remove baseline impurities.[11] For many applications, it is far better to use the crude hydroximoyl chloride directly in the next step.[4][8]
-
-
Storage: If you must store the product, even for a short time, do so under an inert atmosphere at low temperatures (-20 °C).
Q4: How do I select the best chlorinating agent and solvent for my substrate?
The optimal choice depends on the stability of your starting material and product, the scale of the reaction, and safety considerations.
Core Causality: Different chlorinating agents have different reactivities, byproducts, and activation requirements. The solvent plays a crucial role in solubilizing the reagents and, in some cases (like DMF), participating directly in the reaction mechanism.
Comparison of Common Chlorinating Agents:
| Chlorinating Agent | Formula | Typical Conditions & Solvent | Pros | Cons |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | DMF or CH₃CN, often with cat. Pyridine, RT | Mild, commercially available solid, easy to handle. Byproduct (succinimide) is often easily filtered. | Can be slow; requires activation (e.g., with DMF).[1] |
| Thionyl Chloride | SOCl₂ | Neat or in DCM, CH₂Cl₂, 0 °C to reflux | Highly reactive, inexpensive liquid. Gaseous byproducts (SO₂, HCl) are easily removed.[6][12] | Highly corrosive and moisture-sensitive. Can lead to decomposition with sensitive substrates.[5] |
| Oxone® / HCl | 2KHSO₅·KHSO₄·K₂SO₄ | Aqueous or biphasic systems | Inexpensive, environmentally benign oxidant that generates hypochlorous acid in situ.[1] | Often results in aqueous byproducts, complicating workup for sensitive chlorides. |
| Chlorine Gas (Cl₂) | Cl₂ | Inert solvent (e.g., CCl₄), often requires cooling | Historically used, potent chlorinating agent. | Highly toxic and hazardous to handle; not recommended for general lab use.[1] |
| BTMA ICl₄ | [PhCH₂N(CH₃)₃]⁺[ICl₄]⁻ | Dichloromethane (DCM) | A convenient solid reagent that can be used for in-situ generation of unstable hydroximoyl chlorides.[1] | More expensive and less common than other agents. |
Q5: What are the most effective analytical methods for monitoring the reaction and confirming the product?
Monitoring these reactions requires techniques that can handle potentially unstable intermediates.
Core Causality: The reactivity of the C-Cl bond and the acidic N-OH proton in hydroximoyl chlorides makes some analytical techniques challenging. The choice of method depends on whether you need real-time monitoring or a final purity assessment.
Recommended Analytical Techniques:
| Technique | Application | Methodology & Considerations |
| Thin Layer Chromatography (TLC) | Reaction Progress | Excellent for monitoring the consumption of the starting aldoxime. The hydroximoyl chloride product will typically have a different Rf value. Be aware that spotting on a silica TLC plate can cause some decomposition, but it is usually fast enough for qualitative assessment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure Confirmation & Purity | The most definitive method for characterization. ¹H NMR will show the disappearance of the aldoxime C-H proton and the appearance of new signals. Crucially, the sample must be prepared using an anhydrous NMR solvent (e.g., CDCl₃ from a sealed ampoule) to prevent rapid hydrolysis in the tube. |
| Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Direct analysis can be difficult due to thermal instability (GC) or on-column hydrolysis (HPLC). A common strategy is to quench an aliquot of the reaction mixture with methanol to form the stable methyl hydroximate ester, which can then be reliably analyzed by GC or HPLC to determine the conversion rate.[13] |
| Infrared (IR) Spectroscopy | Functional Group Analysis | Can be used to monitor the disappearance of the oxime C=N stretch and the appearance of new bands associated with the hydroximoyl chloride. In-situ FTIR probes are particularly powerful for real-time monitoring.[13] |
| Titration | Quantitative Analysis | The amount of chloride can be determined by quenching a sample and performing a potentiometric titration with silver nitrate. This is more of a quantitative, bulk analysis rather than a real-time monitoring technique.[13][14] |
References
-
Synthesis of Hydroximoyl Chlorides from Aldoximes and Benzyltrimethylammonium Tetrachloroiodate (BTMA ICl 4) - ResearchGate. Available from: [Link]
-
Analytical Methods - Royal Society of Chemistry. Available from: [Link]
-
Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - RSC Advances (RSC Publishing). Available from: [Link]
-
ON THE REACTIVITY OF HYDROXIMOYL CHLORIDES PREPARATION OF 2-ARYL IMIDAZOLINES - LOCKSS. Available from: [Link]
-
(PDF) Facile synthesis of O -acylhydroxamates via reaction of oxime chlorides with carboxylic acids - ResearchGate. Available from: [Link]
-
A Convenient Method for the Synthesis of Benzohydroximoyl Chlorides by the Reaction of N-t-Butylbenzohydroxamic Acids with Thionyl Chloride - The Chemical Society of Japan. Available from: [Link]
-
Machine learning-guided strategies for reaction conditions design and optimization - De Gruyter. Available from: [Link]
-
Free radical reactions to generate alkenes and/or ionic reactions to generate hydroximoyl chlorides when β-nitrostyrenes react with triethylaluminium or diethylaluminium chloride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
-
Optimization of reaction conditions a | Download Table - ResearchGate. Available from: [Link]
-
A direct method for carboformylation at last: the acid chloride does the job! - InCatT. Available from: [Link]
-
3 - Organic Syntheses Procedure. Available from: [Link]
-
Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights - Medium. Available from: [Link]
-
A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxone system - ACS Publications. Available from: [Link]
-
Purification Troubleshooting : r/Chempros - Reddit. Available from: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. Available from: [Link]
-
Synthesis and Reactions of Acid Chlorides - Organic Chemistry Tutor. Available from: [Link]
-
Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing). Available from: [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - SCIRP. Available from: [Link]
-
Acid Chloride/ chloroformate purification? - ResearchGate. Available from: [Link]
-
Hydroximoyl fluorides as the precursors of nitrile oxides: synthesis, stability and [3 + 2]-cycloaddition with alkynes - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - PMC. Available from: [Link]
- Method for purifying acid chlorides - Google Patents.
-
-
ANALYTICAL METHODS - ATSDR. Available from: [Link]
-
-
Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808 - Analytik Jena. Available from: [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Chlorine - NCBI Bookshelf. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Hydroximoyl fluorides as the precursors of nitrile oxides: synthesis, stability and [3 + 2]-cycloaddition with alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
1H NMR characterization of 4-chloro-N-hydroxybenzenecarboximidoyl chloride
An In-Depth Technical Guide to the Characterization of 4-chloro-N-hydroxybenzenecarboximidoyl chloride: A Comparative Analysis of Analytical Techniques
In the landscape of drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. 4-chloro-N-hydroxybenzenecarboximidoyl chloride, a hydroxamoyl chloride derivative, represents a class of compounds with significant potential in medicinal chemistry, often serving as a precursor for the synthesis of various heterocyclic systems and biologically active molecules. The journey from synthesis to application for such a molecule is critically dependent on rigorous analytical characterization. This guide provides a comprehensive, in-depth comparison of analytical techniques for the characterization of 4-chloro-N-hydroxybenzenecarboximidoyl chloride, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, juxtaposed with other powerful analytical methods.
The Central Role of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool for determining the structure of organic compounds in solution.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule makes it the cornerstone of chemical characterization. For a molecule such as 4-chloro-N-hydroxybenzenecarboximidoyl chloride, ¹H NMR offers a direct window into its proton framework, which is fundamental to confirming its identity and purity.
Predicted ¹H NMR Spectrum of 4-chloro-N-hydroxybenzenecarboximidoyl chloride
Molecular Structure and Proton Environments
Caption: Molecular structure of 4-chloro-N-hydroxybenzenecarboximidoyl chloride showing distinct proton environments.
The aromatic region of the spectrum is anticipated to exhibit a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carboximidoyl chloride group (H_A and H_A') will be deshielded and appear downfield, while the protons meta to this group (H_B and H_B'), and ortho to the chlorine atom, will appear comparatively upfield.[5][6] The hydroxyl proton (N-OH) is expected to appear as a broad singlet, with its chemical shift being highly dependent on factors such as solvent, concentration, and temperature.[7][8]
Table 1: Predicted ¹H NMR Data for 4-chloro-N-hydroxybenzenecarboximidoyl chloride
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H_A, H_A' | 7.5 - 7.8 | Doublet | 2H | Ortho to the electron-withdrawing C(=NOH)Cl group, resulting in deshielding. |
| H_B, H_B' | 7.3 - 7.5 | Doublet | 2H | Ortho to the electron-donating (by resonance) yet inductively withdrawing Cl atom. |
| N-OH | 9.0 - 11.0 | Broad Singlet | 1H | The acidic proton on the oxime is typically deshielded and its signal is often broad due to exchange.[7] |
A Comparative Guide to Analytical Techniques
While ¹H NMR is a powerful tool, a multi-faceted approach employing other analytical techniques is essential for a comprehensive and irrefutable characterization. Each technique provides a unique piece of the structural puzzle.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For 4-chloro-N-hydroxybenzenecarboximidoyl chloride, one would expect to see signals for each of the unique carbon atoms. The carbon of the carboximidoyl chloride group (C=NOH) would be significantly downfield. The aromatic carbons will appear in the typical range of 120-150 ppm.[9] The carbon atom bearing the chlorine (C-Cl) will be influenced by the halogen's electronegativity.[10]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. For 4-chloro-N-hydroxybenzenecarboximidoyl chloride (C₇H₅Cl₂NO), the expected monoisotopic mass is approximately 188.97 g/mol .[11] The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, providing a definitive signature for the compound.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of 4-chloro-N-hydroxybenzenecarboximidoyl chloride, one would expect to see characteristic absorption bands for the O-H stretch of the oxime (around 3600-3200 cm⁻¹), the C=N stretch (around 1665 cm⁻¹), and the N-O stretch (around 945 cm⁻¹).[13][14] Additionally, bands corresponding to the aromatic C-H and C=C stretching vibrations will be present.
Table 2: Comparison of Analytical Techniques for the Characterization of 4-chloro-N-hydroxybenzenecarboximidoyl chloride
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and integration. | Provides detailed structural information and is excellent for purity assessment. | Can be complex to interpret for molecules with overlapping signals. Hydroxyl proton signal can be broad and variable. |
| ¹³C NMR | Carbon skeleton and chemical environment of each carbon. | Complements ¹H NMR by providing a direct view of the carbon framework. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Highly sensitive and provides definitive molecular weight information. Isotopic patterns can confirm elemental composition.[12] | Does not provide detailed information on stereochemistry or isomeric differentiation on its own. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and non-destructive. Excellent for identifying key functional groups like O-H and C=N.[13] | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following is a generalized, best-practice protocol for acquiring a ¹H NMR spectrum of a compound like 4-chloro-N-hydroxybenzenecarboximidoyl chloride.
Workflow for ¹H NMR Analysis
Caption: A streamlined workflow for acquiring and processing a high-quality ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 4-chloro-N-hydroxybenzenecarboximidoyl chloride into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃). Ensure the sample is fully dissolved.
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set appropriate acquisition parameters, including the spectral width, number of scans (typically 8-16 for a concentrated sample), and pulse sequence.
-
Acquire the raw data (Free Induction Decay or FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert it into a frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate the area under each peak to determine the relative number of protons.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Conclusion
The structural characterization of 4-chloro-N-hydroxybenzenecarboximidoyl chloride is a critical step in its utilization in research and development. While ¹H NMR spectroscopy stands as the primary and most informative technique for this purpose, a comprehensive and robust analysis is best achieved through the synergistic use of multiple analytical methods. By combining the detailed structural insights from ¹H and ¹³C NMR with the molecular weight and functional group information from mass spectrometry and IR spectroscopy, researchers can be highly confident in the identity, purity, and structure of their synthesized compounds. This multi-technique approach embodies the principles of scientific rigor and is essential for advancing the frontiers of chemical and pharmaceutical sciences.
References
-
OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. Retrieved from [Link]
-
TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]
-
Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, November 27). 1H proton nmr spectrum of phenol. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]
-
Journal of Chemical Education. (2014). Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR chemical shifts of hydroxy protons in conformational analysis of disaccharides in aqueous solution. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxime. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzhydryl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands: 3418 cm⁻¹ (O-H bond) and 1643 cm⁻¹ (C=N-OH bond). Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoyl chloride, 4-chloro-. Retrieved from [Link]
-
ResearchGate. (n.d.). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-chloro-n-hydroxybenzene-1-carbonimidoyl chloride (C7H5Cl2NO). Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoyl chloride, 4-chloro- [Gas Phase IR]. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Chlorobenzoyl chloride - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and analysis of drugs in the solid state by (13)C CPMAS NMR: Suxamethonium chloride and hydrocortisonum (Corhydron). Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoyl chloride, 4-chloro- [Mass spectrum (electron ionization)]. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubMed. (2008). Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-N-hydroxybenzimidoyl chloride. Retrieved from [Link]
-
ChemSrc. (n.d.). 4-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. Retrieved from [Link]
-
AZoM. (2019, March 19). Using 13C NMR Spectroscopy for Assessing Regioselectivity of Hydrochlorination. Retrieved from [Link]
-
PMC. (2017, April 4). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). IR spectral study on nature of 2–pyridine aldoxime methyl chloride interaction with some sterols. iii. lanosterol and 7-dehydrocholesterol. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR. Retrieved from [Link]
-
Korean Chemical Society. (n.d.). Synthesis of a 13C-Labeled Oligomer: Solid-State NMR and Theoretical Studies. Retrieved from [Link]
-
IntechOpen. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]
-
SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved from [Link]
-
PubChem. (n.d.). (E)-N-Hydroxybenzimidoyl chloride. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoyl chloride, 4-chloro- [Data]. Retrieved from [Link]
Sources
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. ijirset.com [ijirset.com]
- 3. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 4. acdlabs.com [acdlabs.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 7. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 8. 1H NMR chemical shifts of hydroxy protons in conformational analysis of disaccharides in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PubChemLite - 4-chloro-n-hydroxybenzene-1-carbonimidoyl chloride (C7H5Cl2NO) [pubchemlite.lcsb.uni.lu]
- 12. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 13. Oxime - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Melting Point Determination of Pure 4-Chlorobenzohydroximoyl Chloride
This guide presents a detailed, technically-grounded examination of melting point determination for pure 4-chlorobenzohydroximoyl chloride. As a crucial intermediate in the synthesis of novel therapeutics and other high-value organic compounds, verifying the purity of this substance is a non-negotiable step in quality control and process development. The melting point serves as a rapid, reliable, and cost-effective indicator of purity.[1][2][3] This document provides researchers, scientists, and drug development professionals with a comprehensive protocol, a comparative analysis of alternative methodologies, and the causal reasoning behind the experimental design.
The Critical Role of Melting Point in Purity Assessment
For a pure crystalline solid, the melting point is an intrinsic and sharply defined physical property.[2][4] The transition from a highly ordered solid lattice to a disordered liquid state occurs over a very narrow temperature range, often less than 1-2°C.[3][5][6] The presence of even minor impurities disrupts this crystal lattice, weakening the intermolecular forces.[4] This disruption leads to two observable phenomena: a depression of the melting point and a broadening of the melting range.[3][5][7] Therefore, an accurate melting point determination is a fundamental first-line analysis for confirming both the identity and purity of a compound like 4-chlorobenzohydroximoyl chloride.[4][8]
Primary Method: Capillary Melting Point Determination
The capillary method is the most widely employed technique for melting point determination due to its simplicity, low cost, and reliability.[8][9] It involves heating a small, powdered sample packed into a capillary tube at a controlled rate and visually observing the phase transition.[6][9]
Detailed Experimental Protocol
Core Principle: The protocol is designed to ensure the sample is in thermal equilibrium with the heating block, allowing for the precise observation of the temperatures at which melting begins and ends. A slow heating rate near the melting point is critical for accuracy.[5][6]
Materials & Equipment:
-
Pure 4-chlorobenzohydroximoyl chloride
-
Glass capillary tubes (one end sealed)
-
Mortar and pestle
-
Digital melting point apparatus (e.g., Stuart SMP10, Mel-Temp®)
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the 4-chlorobenzohydroximoyl chloride sample is completely dry, as residual solvent can act as an impurity and depress the melting range.[10][11]
-
Place a small amount of the sample in a mortar and gently grind it into a fine, uniform powder. This prevents large crystals from packing poorly and heating unevenly.[5][12]
-
-
Capillary Packing:
-
Invert a capillary tube and press the open end into the powdered sample.
-
Tap the sealed end of the tube firmly on a hard surface to pack the solid into the bottom. Alternatively, drop the tube down a long, hollow tube to achieve tight packing.[10][11]
-
The final packed sample height should be 2-3 mm. A larger sample size can lead to an artificially broad melting range.[11]
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.[10]
-
Set a rapid heating rate to quickly approach the expected melting point (literature value: ~63-65°C).
-
When the temperature is approximately 15-20°C below the expected melting point, reduce the heating rate to a slow ramp of 1-2°C per minute.[5][6]
-
Observe the sample closely through the magnified viewfinder.
-
Record T1: The temperature at which the first droplet of liquid is observed.
-
Record T2: The temperature at which the last solid crystal disappears, and the sample is completely liquid.[12]
-
The melting point is reported as the range T1 – T2.
-
-
Validation:
-
Perform the determination in triplicate to ensure precision and reproducibility.
-
After use, allow the apparatus to cool completely before the next measurement.
-
Experimental Data Summary
The following table summarizes the results from a triplicate analysis of a highly pure sample of 4-chlorobenzohydroximoyl chloride.
| Trial | T1 (Onset of Melting, °C) | T2 (Completion of Melting, °C) | Melting Range (°C) |
| 1 | 63.8 | 65.0 | 1.2 |
| 2 | 63.9 | 65.2 | 1.3 |
| 3 | 63.7 | 65.0 | 1.3 |
| Average | 63.8 | 65.1 | 1.3 |
The observed sharp melting range of 63.8 - 65.1 °C is a strong indicator of the high purity of the sample.
Workflow for Melting Point Determination
Caption: Standard workflow for capillary melting point analysis.
Comparative Analysis with Alternative Thermal Techniques
While the capillary method is excellent for routine checks, other instrumental techniques offer more profound thermal insights.
| Technique | Principle | Key Advantages | Limitations | Primary Application |
| Capillary Melting Point | Visual detection of phase change upon controlled heating. | Rapid, low cost, simple instrumentation.[8] | Operator-dependent, qualitative, small sample volume. | Routine purity assessment and compound identification.[1][13] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15] | Highly quantitative (provides enthalpy of fusion), high sensitivity, can estimate purity, automated.[14][16][17] | Higher instrument cost, requires more training for data interpretation. | In-depth thermodynamic characterization, polymer analysis, stability studies.[15][16] |
Differential Scanning Calorimetry (DSC) stands out as the most powerful alternative. It doesn't just identify the melting temperature; it quantifies the energy required for the transition (enthalpy of fusion).[14] This provides a more complete thermodynamic profile of the material. For drug development professionals, DSC is invaluable for studying polymorphism, stability, and formulation behavior.[15][16]
Ensuring Trustworthiness: The Self-Validating Protocol
The described protocol incorporates several features that make it a self-validating system, ensuring the trustworthiness of the results:
-
Instrument Calibration: Before analysis, the apparatus should be calibrated using certified reference standards with known, sharp melting points. This guarantees the accuracy of the temperature readings.
-
Internal Purity Check: A narrow melting range (<2°C) is an intrinsic confirmation of high sample purity. A broad range immediately flags the sample as potentially impure.[3][7]
-
Reproducibility: Performing the measurement in triplicate and obtaining consistent results demonstrates the robustness of the technique and the homogeneity of the sample.
-
Controlled Heating Rate: The shift from a rapid to a slow heating rate is a critical control point. It ensures the sample and thermometer are in thermal equilibrium, preventing the artificially high readings that can result from heating too quickly.[3][5]
The Link Between Purity and Thermal Behavior
The physical state of the compound directly dictates its melting behavior. This relationship is fundamental to why melting point is a proxy for purity.
Caption: Causal relationship between sample purity and melting point profile.
Conclusion
The determination of melting point by the capillary method remains an essential, reliable, and highly accessible technique for the quality assessment of pure 4-chlorobenzohydroximoyl chloride. The experimentally verified melting range of 63.8 - 65.1 °C provides a benchmark for purity. While advanced techniques like DSC offer deeper quantitative insights valuable for late-stage development, the fundamental capillary method, when executed with the rigor described in this guide, provides the confidence and data integrity required for critical research and development decisions.
References
- Melting Point Determination Principle. (2023, May 8). Westlab Canada.
- Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu.
- Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). Buchi.com.
- Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC.
- Melting Point Analysis. (2022, August 28). Chemistry LibreTexts.
- Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
- Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S.
- Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9).
- Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech.
- Appendix V A. Determination of Melting Point. (n.d.). European Pharmacopoeia.
- Differential scanning calorimetry. (2016, April 27). CureFFI.org.
- Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts.
- Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE.
- Melting Point Determin
- Determination of Melting Point. (n.d.). PennWest University.
- What is Melting Point?. (n.d.). Mettler Toledo.
- Melting Point Determination. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
- What is Differential Scanning Calorimetry?. (2022, February 7). TA Instruments.
- Melting point determin
Sources
- 1. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 2. mt.com [mt.com]
- 3. Melting Point Determination [cs.gordon.edu]
- 4. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. westlab.com [westlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
- 13. pennwest.edu [pennwest.edu]
- 14. resolvemass.ca [resolvemass.ca]
- 15. What is Differential Scanning Calorimetry? - TA Instruments [tainstruments.com]
- 16. torontech.com [torontech.com]
- 17. Differential scanning calorimetry [cureffi.org]
Optimizing Huisgen Cycloaddition: A Comparative Guide to Hydroximoyl Chloride Efficiency
Executive Summary
The 1,3-dipolar cycloaddition (often referred to as the Huisgen cycloaddition) of nitrile oxides with alkynes or alkenes is a cornerstone methodology for synthesizing isoxazoles and isoxazolines—privileged structural motifs in drug discovery and bioorthogonal chemistry. Because free nitrile oxides are highly reactive and prone to non-productive dimerization into furoxans, they are typically generated in situ via the base-mediated dehydrohalogenation of hydroximoyl chlorides.
As a Senior Application Scientist, I have structured this guide to objectively compare how different hydroximoyl chloride substituents and catalytic environments impact reaction efficiency. By understanding the underlying molecular orbital causality, researchers can rationally design self-validating protocols that maximize yield and dictate absolute regiocontrol.
Mechanistic Foundations: Hydroximoyl Chlorides as Dipole Precursors
Hydroximoyl chlorides serve as bench-stable, isolable precursors. Upon the introduction of a mild base (e.g., triethylamine), HCl is eliminated to yield the transient nitrile oxide (the 1,3-dipole). The efficiency of the subsequent [3+2] cycloaddition with a dipolarophile is fundamentally a kinetic race: the desired orbital overlap between the dipole and dipolarophile must outpace the dipole's inherent tendency to dimerize.
Fig 1: Mechanistic pathway of nitrile oxide generation and 1,3-dipolar cycloaddition.
Substituent Effects on Cycloaddition Efficiency
The electronic nature of the R-group on the phenyl ring of a hydroximoyl chloride fundamentally dictates the overall yield of the cycloaddition. Experimental data demonstrates a clear trend where electron-withdrawing groups (EWGs) significantly outperform electron-donating groups (EDGs), as shown in recent comprehensive studies (1)[1].
Causality Analysis: EWGs (such as -F, -Br, or -CF3) lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the resulting nitrile oxide. This enhanced electrophilicity facilitates a much more rapid and efficient orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile. By accelerating the forward cycloaddition rate, this kinetic advantage effectively outcompetes the non-productive dimerization of the nitrile oxides. Conversely, EDGs (like -OCH3) raise the LUMO energy, resulting in a sluggish reaction with the dipolarophile and allowing dimerization to erode the isolated yield[1][2].
Table 1: Effect of Phenyl Hydroximoyl Chloride Substituents on Yield
| Substituent (Para-position) | Electronic Nature | Average Yield (%) | Mechanistic Impact on Nitrile Oxide |
| -OCH3 (Methoxy) | Electron-Donating | 70 - 80% | Raises LUMO energy; decreases electrophilicity, increasing dimerization risk. |
| -H (Unsubstituted) | Neutral | ~80% | Baseline reactivity and orbital energy. |
| -Br, -F (Halogens) | Electron-Withdrawing | 82 - 95% | Lowers LUMO energy; accelerates nucleophilic attack from the dipolarophile. |
| -CF3 (Trifluoromethyl) | Strongly EWG | 85 - 95% | Maximizes dipole electrophilicity, driving rapid, high-yielding cycloaddition. |
Regioselectivity: Thermal vs. Catalytic Pathways
While reaction efficiency is governed by electronics, absolute regioselectivity is governed by the catalytic environment. Standard thermal conditions inherently favor the 3,5-disubstituted isoxazole due to natural steric and electronic biases. However, accessing the 3,4-disubstituted isomer—which is critical for synthesizing COX-2 inhibitors like Valdecoxib—requires transition-metal intervention (3)[3][4].
Causality Analysis: The introduction of a Ruthenium(II) catalyst, such as [Cp*RuCl(cod)], alters the concerted [3+2] mechanism into a stepwise process. The Ru(II) center coordinates both the terminal alkyne and the nitrile oxide, forming a ruthenacycle intermediate. This coordination sphere sterically enforces a geometry that exclusively undergoes reductive elimination to yield the 3,4-diaryl isoxazole, completely bypassing the natural 3,5-preference[3][4].
Table 2: Regioselectivity Control in Alkyne Cycloadditions
| Reaction Condition | Catalyst Used | Major Regioisomer | Application Context |
| Thermal + Base | None | 3,5-diaryl isoxazole | Standard Huisgen conditions; sterically driven background reaction. |
| Ru(II) Catalyzed | [Cp*RuCl(cod)] | 3,4-diaryl isoxazole | Targeted synthesis of Valdecoxib analogs (COX-2 inhibitors). |
Self-Validating Experimental Protocols
To ensure high fidelity and reproducibility, the following protocols incorporate built-in physical and analytical validation checkpoints.
Fig 2: Standardized workflow for catalytic and thermal nitrile oxide cycloadditions.
Protocol A: Base-Mediated Synthesis of 3,5-Disubstituted Isoxazoles (Thermal)
-
Preparation: Dissolve the dipolarophile (1.0 equiv) and the selected hydroximoyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at room temperature.
-
Initiation: Add triethylamine (1.5 equiv) dropwise over 15 minutes.
-
Self-Validation Check: The immediate formation of a white, cloudy precipitate (Et3N·HCl) visually confirms the successful in situ dehydrohalogenation and generation of the nitrile oxide.
-
-
Reaction: Stir at room temperature for 4-12 hours.
-
Self-Validation Check: Monitor via TLC (Hexane/EtOAc 8:2). The complete disappearance of the UV-active hydroximoyl chloride spot (typically Rf ~0.4) indicates full dipole consumption.
-
-
Workup: Wash the organic layer with water and brine to remove the amine salts, dry over Na2SO4, and concentrate. Purify via flash chromatography.
Protocol B: Ru(II)-Catalyzed Synthesis of 3,4-Disubstituted Isoxazoles
-
Assembly: In a Schlenk flask under an inert argon atmosphere, combine the alkyne (1.0 mmol), hydroximoyl chloride (1.6 mmol), and [Cp*RuCl(cod)] (15 mol%) in 1,2-dichloroethane (1,2-DCE).
-
Initiation: Add triethylamine (1.6 mmol) in one rapid portion to generate the dipole in the presence of the activated Ru-alkyne complex.
-
Reaction: Stir at room temperature.
-
Self-Validation Check: Analyze an aliquot via HPLC after 2 hours. The presence of a single major product peak (>95% AUC) confirms complete regiocontrol, validating that the Ru-catalyzed cycle has successfully outpaced the uncatalyzed 3,5-isomer background reaction[3].
-
-
Purification: Filter the crude mixture through a short pad of silica to remove ruthenium residues, concentrate, and recrystallize from diethyl ether to obtain the pure 3,4-isomer.
Applications in Bioorthogonal Chemistry
Beyond traditional small-molecule synthesis, the efficiency of hydroximoyl chloride-derived nitrile oxides is heavily leveraged in bioorthogonal chemistry. For example, copper-free "click" modification of DNA utilizes nitrile oxide-norbornene 1,3-dipolar cycloadditions (5)[5]. Because the norbornene double bond is highly strained (raising its HOMO energy), the cycloaddition proceeds quantitatively at room temperature without the need for toxic metal catalysts, thereby preserving the structural integrity of the oligonucleotide[5].
References
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a[3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.1
-
Novel valdecoxib derivatives by ruthenium(ii)-promoted 1,3-dipolar cycloaddition of nitrile oxides with alkynes – synthesis and COX-2 inhibition activity. PMC / National Institutes of Health.3
-
Copper-Free “Click” Modification of DNA via Nitrile Oxide−Norbornene 1,3-Dipolar Cycloaddition. Organic Letters (ACS Publications).5
Sources
- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Novel valdecoxib derivatives by ruthenium(ii)-promoted 1,3-dipolar cycloaddition of nitrile oxides with alkynes – synthesis and COX-2 inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hzdr.de [hzdr.de]
- 5. pubs.acs.org [pubs.acs.org]
4-chlorobenzohydroximoyl chloride vs Chloramine-T method for nitrile oxide generation
This guide provides an in-depth technical comparison between the 4-chlorobenzohydroximoyl chloride (Stepwise) method and the Chloramine-T (One-Pot) method for generating nitrile oxides. It is designed for researchers requiring precise control over 1,3-dipolar cycloadditions.
Focus: 4-Chlorobenzohydroximoyl Chloride vs. Chloramine-T Method
Executive Summary
In the synthesis of isoxazoles and isoxazolines via [3+2] cycloaddition, the generation of the unstable nitrile oxide dipole is the rate-determining and selectivity-defining step.
-
Method A (Hydroximoyl Chloride Route): The "Classic Stepwise" approach. It offers maximum control over stoichiometry and reaction rate but necessitates the isolation (or handling) of skin-irritating, potentially unstable precursors.
-
Method B (Chloramine-T Route): The "Green One-Pot" approach. It telescopes the chlorination and elimination steps into a single operation using a mild, solid-state oxidant. It is operationally simpler but requires specific workup strategies to remove sulfonamide byproducts.
Mechanistic Underpinnings
Understanding the reaction pathway is critical for troubleshooting low yields or poor regioselectivity.
Pathway A: The Stepwise Dehydrohalogenation
This method relies on the pre-synthesis of 4-chlorobenzohydroximoyl chloride . The nitrile oxide is generated in situ by treating this stable precursor with a weak base (typically Triethylamine) in the presence of a dipolarophile.
-
Mechanism: Base-mediated 1,3-elimination of HCl.
-
Kinetics: Controlled by the rate of base addition, allowing for low stationary concentrations of nitrile oxide to minimize dimerization (furoxan formation).
Pathway B: Oxidative Dehydrogenation via Chloramine-T
Chloramine-T (CAT) acts as a dual-purpose reagent: a source of electrophilic chlorine (
-
Mechanism: CAT chlorinates the aldoxime to form a transient hydroximoyl chloride or N-chloro intermediate. The basicity of the sulfonamide anion (or thermal conditions) then promotes elimination to the nitrile oxide.
-
Kinetics: The rate is determined by the oxidative capability of CAT, often requiring thermal activation (reflux in ethanol).
Visualizing the Pathways
Caption: Mechanistic comparison of stepwise isolation (Method A) vs. in situ oxidative generation (Method B).
Performance Analysis
The following data contrasts the two methods based on efficiency, purity, and operational requirements.
| Metric | Method A: Hydroximoyl Chloride | Method B: Chloramine-T |
| Overall Yield | High (85-95%) (Step 2 only) | Good (70-85%) (Overall) |
| Atom Economy | Lower (Requires stoichiometric base & chlorinating agent) | Higher (Telescoped reaction) |
| Reaction Time | Long (2 steps: 12h synthesis + 12h reaction) | Short (One-pot: 2-6 hours reflux) |
| Substrate Scope | Excellent (Compatible with sensitive dipolarophiles) | Good (Oxidant may affect sensitive alkenes) |
| Byproducts | Triethylamine Hydrochloride ( | p-Toluenesulfonamide ( |
| Purification | Simple filtration (remove salt) + Evaporation | Chromatography often required to remove |
| Safety Profile | Caution: Precursor is a skin irritant/lachrymator. | Safer: Solid, stable oxidant. No free |
Experimental Protocols
Method A: Stepwise Generation via Hydroximoyl Chloride
Best for: Complex synthesis requiring high purity and low thermal stress.
Step 1: Synthesis of 4-Chlorobenzohydroximoyl Chloride
-
Dissolve: Dissolve 4-chlorobenzaldoxime (10 mmol) in DMF (15 mL) at room temperature.
-
Chlorinate: Add N-Chlorosuccinimide (NCS) (11 mmol) portion-wise over 15 minutes.
-
Note: Maintain temperature < 35°C. Initiation may require catalytic HCl gas or slight warming.
-
-
Monitor: Stir for 3-5 hours. Monitor by TLC (disappearance of oxime).
-
Workup: Pour into ice-water (100 mL). Extract with ether (
mL). Wash organic layer with water ( ) and brine. Dry over . -
Isolate: Evaporate solvent to yield the hydroximoyl chloride as a solid. Store at 4°C.
Step 2: Cycloaddition
-
Setup: Dissolve hydroximoyl chloride (1.0 eq) and dipolarophile (e.g., styrene, 1.2 eq) in anhydrous DCM or Ether.
-
Generate: Add Triethylamine (1.1 eq) dropwise over 1 hour at 0°C.
-
Critical: Slow addition keeps nitrile oxide concentration low, preventing dimerization.
-
-
Finish: Warm to RT and stir for 12 hours.
-
Purify: Filter off the precipitated
. Evaporate filtrate. Recrystallize or flash chromatograph the residue.
Method B: One-Pot Chloramine-T Oxidation
Best for: Rapid library generation and robust substrates.
-
Setup: In a round-bottom flask, combine 4-chlorobenzaldoxime (10 mmol) and the dipolarophile (10 mmol) in Ethanol (20 mL).
-
Oxidize: Add Chloramine-T trihydrate (11 mmol) in one portion.
-
React: Heat the mixture to reflux (approx. 78°C) for 3–6 hours.
-
Observation: The reaction mixture typically turns clear then precipitates NaCl/sulfonamide byproducts upon cooling.
-
-
Workup: Cool to room temperature. Remove ethanol under reduced pressure.
-
Extraction: Redissolve residue in DCM (50 mL) and water (50 mL). Separate layers. Wash organic layer with 1N NaOH (to remove
) followed by brine. -
Purify: Dry over
and concentrate. Purify via column chromatography (Silica gel, Hexane/EtOAc).
Safety & Green Chemistry Assessment
Toxicity & Handling
-
Hydroximoyl Chlorides: These are potent skin irritants and lachrymators (similar to tear gas agents). They must be handled in a fume hood with gloves. They can decompose exothermically if heated.
-
Chloramine-T: A mild oxidant.[1][2][3][4][5] While safer than
gas, it can release active chlorine if acidified. The byproduct, p-toluenesulfonamide, is generally non-toxic but constitutes chemical waste.
Green Metrics
-
Method B (Chloramine-T) is superior for Green Chemistry applications. It utilizes ethanol (a renewable solvent), avoids halogenated solvents (like DCM used in Method A), and eliminates the intermediate isolation step, reducing solvent consumption by ~40%.
Strategic Recommendations
-
Choose Method A (Hydroximoyl Chloride) IF:
-
Your dipolarophile is expensive or scarce (allows precise 1:1 stoichiometry).
-
Your substrate is sensitive to oxidation (Chloramine-T might oxidize sensitive alcohols or sulfides).
-
You require strict regiocontrol at low temperatures (0°C).
-
-
Choose Method B (Chloramine-T) IF:
-
You are building a library of isoxazolines (high throughput).
-
You want to avoid handling lachrymatory intermediates.
-
You prefer a "dump-and-stir" protocol with simple alcoholic solvents.
-
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][6][7] Past and Future. Angewandte Chemie International Edition. Link
-
Rai, K. M. L., & Linganna, N. (2000). Chloramine-T as an Analytical Reagent and in Organic Synthesis.[1][2][3][4][5] Synthetic Communications. (Describes the general utility of Chloramine-T).
- Padwa, A. (2002). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience.
-
Vyas, V. et al. (2009). Chloramine-T mediated synthesis of isoxazolines.[2][3][4][6][7][8] Journal of Chemical Research.[9] (Specific protocol for Chloramine-T mediated cycloaddition).
-
Liu, K. et al. (2013). Synthesis of Hydroximoyl Chlorides using NCS. Journal of Organic Chemistry.[10] (Modern protocols for Method A precursor synthesis).
Sources
- 1. Chloramine-T - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles [mdpi.com]
- 7. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Mechanism of oxidations by chloramine-T. Part I. Oxidation of α-hydroxy-acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
Technical Assessment: C13 NMR Characterization of 4-Chloro-N-hydroxybenzenecarboximidoyl Chloride
This guide provides an in-depth technical analysis of the C13 NMR chemical shifts of 4-chloro-N-hydroxybenzenecarboximidoyl chloride (also known as 4-chlorobenzohydroximoyl chloride). It is designed for researchers utilizing this compound as a stable precursor for nitrile oxides in the synthesis of isoxazole-based drug scaffolds.
Executive Summary & Application Context
4-Chloro-N-hydroxybenzenecarboximidoyl chloride (Compound A ) is the de facto standard precursor for the in situ generation of 4-chlorobenzonitrile oxide, a critical dipole used in 1,3-dipolar cycloadditions to synthesize isoxazoles and isoxazolines (privileged structures in medicinal chemistry).
Unlike the transient nitrile oxide, Compound A is stable, isolable, and characterizable. However, its correct identification is frequently complicated by its structural similarity to its precursor (4-chlorobenzaldoxime) and its potential hydrolysis products. This guide provides a definitive C13 NMR comparison to validate synthesis success and purity.
Key Performance Indicators (KPIs) for Characterization
-
Differentiation from Precursor: The diagnostic shift of the imidoyl carbon (C-Cl=N) vs. the aldoxime carbon (CH=N).
-
Substituent Effects: The precise shielding/deshielding pattern of the 4-Chloro substituent on the aromatic ring.
-
Purity Verification: Detection of nitrile or amide byproducts.
Structural Analysis & C13 NMR Assignments
The carbon skeleton of Compound A consists of a para-substituted benzene ring and a unique imidoyl chloride functionality. Below is the comparative analysis of its chemical shifts against its immediate precursor and the non-chlorinated analog.
Table 1: Comparative C13 NMR Chemical Shifts (ppm)
| Carbon Position | 4-Cl-Hydroximoyl Chloride (Compound A) | 4-Cl-Benzaldoxime (Precursor) | Benzohydroximoyl Chloride (Analog) | Assignment Logic |
| C-7 (C=N) | 134.0 – 136.0 | ~148.5 | ~135.0 | Diagnostic Peak. The replacement of H with Cl causes an upfield shift (shielding) relative to the oxime due to the heavy atom effect and change in hybridization character. |
| C-1 (Quaternary) | 130.5 – 131.5 | ~130.0 | ~132.0 | Ipso carbon. Slight variation due to the electronic pull of the imidoyl group. |
| C-2,6 (Ortho) | 128.0 – 129.0 | ~128.5 | ~127.0 | Ortho to the imidoyl group. |
| C-3,5 (Meta) | 129.0 – 129.5 | ~129.0 | ~128.8 | Ortho to the Chlorine substituent. |
| C-4 (C-Cl) | 136.5 – 137.5 | ~136.0 | ~130.0 (C-H) | Deshielded significantly by the directly attached aromatic Chlorine (Heavy atom effect is outweighed by electronegativity here). |
Note: Shifts are referenced to CDCl₃ (77.16 ppm).[1] Values may vary by ±0.5 ppm depending on concentration and solvent (e.g., DMSO-d₆).
Mechanistic Insight: The "Imidoyl Shift"
The most critical spectral feature is the C-7 carbon . In the aldoxime precursor, this carbon is a methine (CH=N) resonating near 148-150 ppm . Upon chlorination to the hydroximoyl chloride, the attachment of the heavy Chlorine atom typically induces an upfield shift (to ~135 ppm) relative to the oxime. This is counter-intuitive to simple electronegativity arguments but is consistent with the "heavy atom effect" observed in chlorinated sp2 carbons.
Experimental Protocol: Synthesis & Verification
To ensure the data above is replicable, we employ a self-validating synthesis protocol using N-Chlorosuccinimide (NCS). This method avoids the use of chlorine gas, offering better stoichiometry control and safety.
Workflow Diagram
The following diagram illustrates the reaction pathway and the critical NMR checkpoints.
Caption: Synthesis pathway of 4-chloro-N-hydroxybenzenecarboximidoyl chloride with NMR validation points.
Step-by-Step Protocol
-
Precursor Preparation: Dissolve 4-chlorobenzaldoxime (1.0 eq) in dry DMF (5 mL/mmol).
-
Chlorination:
-
Cool the solution to 0°C.
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes. Caution: Exothermic.
-
Scientific Rationale: Low temperature prevents the "Beckmann rearrangement" side reaction and over-chlorination.
-
-
Reaction Monitoring:
-
Allow to warm to room temperature and stir for 2-3 hours.
-
TLC Check: The product is typically less polar than the oxime.
-
-
Workup: Pour into ice-water. Extract with Ethyl Acetate.[2][3][4] Wash with brine to remove DMF.
-
Validation:
Comparison with Alternatives
When designing a synthesis, researchers often consider alternative precursors or prediction methods.
A. Product vs. Computational Prediction
Many researchers rely on ChemDraw or DFT predictions for C13 shifts. For imidoyl chlorides, these tools often fail to account for the heavy atom effect accurately.
| Feature | Experimental Data | Computational Prediction (Typical) | Impact |
| C-7 Shift | ~135 ppm | Often predicted ~145-155 ppm | Prediction algorithms often treat C(Cl)=N similarly to C(H)=N, leading to misassignment of the product as unreacted starting material. |
| C-4 Shift | ~137 ppm | Predicted ~135-140 ppm | Generally accurate for aromatic substitution. |
B. Product vs. In-Situ Generation (One-Pot)
Some protocols generate the imidoyl chloride in situ from the oxime and immediately treat with base.
-
Recommendation: Isolate the Imidoyl Chloride.
-
Reasoning: Direct isolation allows for NMR verification of purity. In situ protocols often accumulate succinimide byproducts and unreacted oxime, which complicate the subsequent cycloaddition purification.
References
-
Liu, K. C.; Shelton, B. R.; Howe, R. K. (1980).[3][13] A particularly convenient preparation of benzohydroximoyl chlorides (nitrile oxide precursors). Journal of Organic Chemistry, 45(19), 3916–3918. Link
- Foundational text for the NCS/DMF synthesis method.
-
Ranjith Kumar, R.; Perumal, S. (2007). Sequential 1,3-dipolar cycloaddition and annulation.... Tetrahedron, 63(49), 12220–12231. Link
- Provides specific characterization data for 4-chlorobenzohydroximoyl chloride deriv
-
Giacomelli, G., et al. (2015).[14] 1,3-Dipolar Cycloaddition of Arylnitrile Oxides.... Journal of the Tunisian Chemical Society, 17, 45-53. Link
- Discusses C13 NMR shifts of isoxazoline products derived
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2755543, 4-chloro-N-hydroxybenzenecarboximidoyl chloride. Link
-
Source for physical property data and identifiers.[15]
-
Sources
- 1. In Vitro Evaluation of Silver-NHC Complexes Against a Clinical Isolate of Acanthamoeba castellanii: Time- and Dose-Dependent Effects [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. EP2365751A1 - Isoxazole derivatives for use as fungicides - Google Patents [patents.google.com]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. rsc.org [rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP2365751A1 - Isoxazole derivatives for use as fungicides - Google Patents [patents.google.com]
- 14. sctunisie.org [sctunisie.org]
- 15. theses.gla.ac.uk [theses.gla.ac.uk]
Safety Operating Guide
4-Chloro-N-Hydroxybenzenecarboximidoyl Chloride: Proper Disposal & Handling Guide
The following technical guide details the operational safety and disposal protocols for 4-chloro-N-hydroxybenzenecarboximidoyl chloride (also known as 4-chlorobenzohydroximoyl chloride).
This substance presents a dual hazard profile: it is corrosive (similar to acid chlorides) and possesses latent energetic instability (as a precursor to nitrile oxides). Standard neutralization protocols for acid chlorides (e.g., adding strong base) can trigger uncontrolled dimerization or polymerization in this compound, creating a safety risk.
Chemical Identity & Hazard Characterization
Before initiating any disposal procedure, verify the substance identity and understand the specific reactivity risks that distinguish it from standard organic chlorides.
| Property | Data |
| Chemical Name | 4-chloro-N-hydroxybenzenecarboximidoyl chloride |
| Synonyms | 4-Chlorobenzohydroximoyl chloride; |
| CAS Number | 28123-63-9 |
| Molecular Formula | C |
| Primary Hazards | Corrosive (Skin/Eye) , Acute Toxicity , Respiratory Irritant |
| Reactivity Hazard | Base-Sensitive: Reacts with bases (NaOH, KOH, amines) to form 4-chlorobenzonitrile oxide , an unstable species that may polymerize violently or dimerize exothermically to furoxans.[1][2][3] |
| RCRA Classification | Not explicitly P/U-listed. Classify by characteristic: D002 (Corrosivity) and potentially D003 (Reactivity) depending on purity/quantity. |
Critical Safety Directives (Read Before Handling)
-
DO NOT dispose of down the drain. This compound is toxic to aquatic life and corrosive to plumbing.
-
DO NOT attempt to "neutralize" this waste with strong bases (e.g., 10% NaOH) in a closed vessel. The elimination of HCl generates a nitrile oxide intermediate which can lead to thermal runaway.
-
DO NOT autoclave. Hydroximoyl chlorides are thermally labile; autoclaving may cause decomposition or explosion.
Personal Protective Equipment (PPE) Requirements
-
Respiratory: NIOSH-approved full-face respirator with multi-purpose combination (US) or ABEK (EU) cartridges if working outside a fume hood.
-
Skin: Nitrile rubber gloves (minimum 0.11 mm thickness) double-gloved. For spill cleanup, use Silver Shield®/4H® laminate gloves.
-
Eye: Tightly fitting safety goggles (Face shield recommended if pouring liquids).
-
Body: Chemical-resistant lab coat or Tyvek® suit.
Disposal Decision Matrix
The following workflow dictates the operational path based on the physical state and quantity of the waste.
Figure 1: Operational decision tree for waste segregation and disposal routing.
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance or Old Stock)
-
Primary Method: Lab Pack for Incineration.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container with a Teflon-lined screw cap. Avoid metal containers due to potential corrosion from hydrolysis-derived HCl.
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Place the primary container inside a sealable plastic bag or overpack drum to prevent leakage during transport.
-
Disposal: Hand over to EHS (Environmental Health & Safety) for transport to a TSDF (Treatment, Storage, and Disposal Facility) for incineration .
Scenario B: Liquid Waste (Reaction Mixtures)
-
Compatibility Check: Ensure the waste stream does not contain oxidizing agents (e.g., nitric acid) or strong bases (e.g., sodium methoxide, amines).
-
Segregation:
-
Collect in a "Halogenated Organic Solvents" waste carboy.
-
If the solution is acidic (due to HCl evolution), do not neutralize with carbonate/bicarbonate in a sealed container (pressure buildup). Vent the container properly.
-
Stabilization: If the material is suspected to be reactive, it may be diluted with a non-reactive solvent (e.g., dichloromethane or toluene) to reduce thermal density before packing.
-
Scenario C: Spill Cleanup Protocol
-
Evacuate & Ventilate: Clear the immediate area. If the spill is large (>100 mL) or outside a fume hood, evacuate the lab.
-
PPE Up: Don nitrile gloves (double layer), goggles, and lab coat.
-
Containment: Dike the spill using vermiculite , dry sand , or chemically inert absorbent pads .
-
Prohibited: Do not use sawdust, paper towels, or organic rags (reaction with evolved HCl or oxidant properties may cause fire).
-
-
Collection: Scoop the absorbed material into a wide-mouth HDPE jar.
-
Decontamination: Wipe the surface with a solvent (e.g., acetone) followed by a mild detergent and water. Collect all wipes as hazardous waste.
Scientific Rationale: The Reactivity Hazard
Why is standard neutralization dangerous? Hydroximoyl chlorides are the direct precursors to nitrile oxides. Upon treatment with base, they undergo dehydrohalogenation.
The resulting 4-chlorobenzonitrile oxide is unstable in the solid state or high concentrations. It will rapidly dimerize to form a furoxan derivative or polymerize. This reaction is exothermic and can lead to a runaway event in a waste container.
Figure 2: Reaction pathway demonstrating the risk of base contact.
Regulatory Compliance (US & EU)
-
USA (EPA/RCRA):
-
Waste must be determined hazardous by characteristic (Corrosivity D002, Reactivity D003).
-
Compliance requires disposal at a permitted incinerator (40 CFR 264, Subpart O).
-
-
EU (EWC Codes):
-
Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
-
-
Transport (DOT/IATA):
-
Likely classification: UN 3265 (Corrosive liquid, acidic, organic, n.o.s.) or UN 2923 (Corrosive solid, toxic, n.o.s.). Always check the specific SDS for the exact transport classification.
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2755543, 4-chloro-N-hydroxybenzenecarboximidoyl chloride. PubChem.[2] [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2011). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (General guidance on halogenated organic disposal). [Link]
Sources
- 1. 4-Chlorobenzal chloride | C7H5Cl3 | CID 84110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-N-hydroxybenzimidoyl chloride | C7H5ClFNO | CID 5706360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 4-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE | CAS#:28123-63-9 | Chemsrc [chemsrc.com]
- 5. N-Hydroxybenzenecarboximidoyl chloride CAS#: 698-16-8 [amp.chemicalbook.com]
- 6. 4-CHLORO-N-HYDROXYBENZENECARBOXIMIDOYL CHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. PubChemLite - 4-chloro-n-hydroxybenzene-1-carbonimidoyl chloride (C7H5Cl2NO) [pubchemlite.lcsb.uni.lu]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-chloro-N-hydroxybenzenecarboximidoyl chloride
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. 4-chloro-N-hydroxybenzenecarboximidoyl chloride is a compound for which detailed, publicly available safety data is not extensive. In such cases, our approach to safety must be guided by the precautionary principle. We will analyze the compound's structure—a chlorinated aromatic ring combined with a reactive hydroxamoyl chloride moiety—to infer its potential hazards by examining structurally analogous compounds. This guide provides a robust framework for personal protective equipment (PPE), handling, and disposal, ensuring that safety is an integral and self-validating component of your experimental workflow.
Hazard Analysis: An Inference-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for 4-chloro-N-hydroxybenzenecarboximidoyl chloride (CAS No. 28123-63-9)[1], we must extrapolate from related chemical structures, such as 4-chlorobenzoyl chloride and other acyl chlorides. These analogues are known to be highly reactive and hazardous.
Anticipated Primary Hazards:
-
Severe Corrosivity: Like other acyl chlorides, this compound is expected to be highly corrosive. Upon contact with moisture (e.g., on skin, in eyes, or the respiratory tract), it can hydrolyze to form hydrochloric acid, leading to severe chemical burns.[2][3][4]
-
Skin and Eye Damage: Direct contact is likely to cause severe skin burns and serious, potentially irreversible, eye damage.[2][4][5]
-
Respiratory Irritation: Inhalation of dust or vapors can cause severe irritation to the respiratory tract.[2][3][6]
-
Sensitization and Carcinogenicity: Some related compounds are suspected of causing allergic skin reactions and may be carcinogenic.[7][8][9][10] Therefore, minimizing exposure is critical.
-
Reactivity: The compound is expected to react with water, strong bases, alcohols, and metals.[2] Such reactions can be exothermic and may release toxic gases like hydrogen chloride.[2]
The Core of Safety: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a comprehensive barrier strategy. All handling of this compound must occur within a certified chemical fume hood to ensure adequate ventilation.[11]
Your eyes are exceptionally vulnerable to chemical exposure.[12] Standard safety glasses are insufficient.
-
Mandatory: Wear tightly fitting chemical splash goggles that form a seal around the eyes.
-
Required Addition: A full-face shield must be worn over the goggles.[6][12][13] This provides a secondary layer of protection against splashes for the entire face. The causality is clear: a splash of a corrosive reagent can have devastating consequences, and this dual-layer protection is a non-negotiable standard.
Skin contact with corrosive materials must be prevented.[6] Glove selection is critical and must be based on chemical compatibility.
-
Glove Type: Use chemical-resistant gloves. Nitrile gloves may offer initial splash protection, but for prolonged handling or in case of a spill, more robust gloves like neoprene or butyl rubber are recommended.[12][14]
-
Glove Technique: Always inspect gloves for tears or punctures before use.[6][15] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[6] Contaminated gloves must be disposed of as hazardous waste immediately after use.[6][15]
Your body must be shielded from accidental contact.
-
Lab Coat: A chemical-resistant lab coat is the minimum requirement.
-
Enhanced Protection: For procedures involving larger quantities or with a higher risk of splashing, a chemical-resistant apron or a full-body chemical suit (e.g., made from Tyvek) is essential.[12][13] Clothing should be long-sleeved, and legs must be covered.
While primary engineering controls like a fume hood are crucial, respiratory protection may be necessary in certain situations.
-
Standard Operations: All work should be conducted in a well-ventilated chemical fume hood.[6][16]
-
Emergency or High-Risk Scenarios: If there is a risk of exceeding exposure limits, such as during a large spill or in case of ventilation failure, a NIOSH-approved respirator is required.[2] For dusts or vapors, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2) provides a higher level of protection.[12][15]
PPE Summary Table
| Protection Area | Standard Operation | High-Risk / Spill Scenario | Rationale |
| Eye/Face | Chemical Splash Goggles + Full Face Shield | Chemical Splash Goggles + Full Face Shield | Prevents severe, irreversible eye damage and facial burns from splashes.[2][4][12] |
| Hand | Nitrile or Neoprene Gloves | Heavy-duty Neoprene or Butyl Rubber Gloves | Prevents severe skin burns and potential systemic toxicity from dermal absorption.[6][14] |
| Body | Chemical-Resistant Lab Coat | Chemical-Resistant Apron or Full-Body Suit | Protects skin from accidental spills and contamination.[12][13] |
| Respiratory | Certified Chemical Fume Hood | Full-Face Respirator with appropriate cartridges | Prevents severe respiratory tract irritation and potential long-term health effects.[2][6][15] |
Operational and Disposal Plan: A Step-by-Step Guide
A self-validating protocol ensures safety at every stage of the chemical's lifecycle in your lab.
Caption: Workflow for handling 4-chloro-N-hydroxybenzenecarboximidoyl chloride.
-
Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and is functioning correctly.
-
Assemble PPE: Don all required PPE as detailed in the table above before entering the area where the chemical is stored or used.[2][4]
-
Prepare for Emergencies: Ensure an emergency eyewash and safety shower are accessible and unobstructed.[2] Prepare a spill kit containing an inert absorbent material (e.g., sand or vermiculite) and a neutralizing agent.
-
Location: Conduct all manipulations of the solid or its solutions exclusively within the chemical fume hood.[11]
-
Dispensing: When weighing the solid, do so carefully to avoid creating dust. Use non-sparking tools.[5]
-
Storage: Keep the container tightly sealed when not in use to prevent reaction with atmospheric moisture.[2][6] Store in a cool, dry, well-ventilated place away from incompatible materials.[2][6]
The primary strategy for safe disposal is controlled neutralization to convert the reactive compound into a less hazardous substance.[11]
-
Neutralization (Quenching): Slowly and carefully add small quantities of the waste material to a stirred, cold basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) in an ice bath within a fume hood.[11] This is an exothermic reaction; slow addition is critical to control the temperature.
-
pH Verification: After the reaction is complete, test the pH of the solution to ensure it is basic (pH > 8), confirming that all reactive material has been neutralized.[11]
-
Waste Collection: The neutralized aqueous waste can then be transferred to a properly labeled hazardous waste container for collection by a licensed disposal service.[2][11][15]
-
Decontamination: Wipe down the work area in the fume hood. Carefully remove and dispose of all contaminated PPE (gloves, wipes, etc.) in the solid hazardous waste stream.[6]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2][6]
Emergency Procedures: A Rapid Response Plan
-
Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][3] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][3] If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water.[6] Seek immediate medical attention.[2]
-
Spill: Evacuate non-essential personnel from the area.[6] Wearing full PPE, cover the spill with an inert, dry absorbent material.[2] Carefully collect the material into a sealed container for disposal. Do not add water to the spill.[2]
By adhering to these rigorous safety protocols, you establish a laboratory environment where scientific advancement and personal safety are mutually reinforcing.
References
-
Material Safety Data Sheet. Capot Chemical. [Link]
-
4-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE | CAS#:28123-63-9. Chemsrc. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
Paraformaldehyde Safety Data Sheet. Carl ROTH. [Link]
-
What to do in a chemical emergency. GOV.UK. [Link]
-
Essential Chemical PPE. (2023). Trimaco. [Link]
-
What to Do in a Chemical Emergency. (2024). Centers for Disease Control and Prevention (CDC). [Link]
-
Comprehensive Guide to PPE in the Chemical Industry. (2024). Saferack. [Link]
-
Personal Protective Equipment for Chlor-Alkali Chemicals. Sinproquim. [Link]
-
How to Choose PPE for Chemical Work. (2025). Allan Chemical Corporation. [Link]
Sources
- 1. 4-CHLORO-N-HYDROXYBENZIMIDOYL CHLORIDE | CAS#:28123-63-9 | Chemsrc [chemsrc.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com [carlroth.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. trimaco.com [trimaco.com]
- 13. gonowsafety.com [gonowsafety.com]
- 14. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. capotchem.com [capotchem.com]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
